molecular formula C9H6N4 B013923 s-Triazolo[3,4-a]phthalazine CAS No. 234-80-0

s-Triazolo[3,4-a]phthalazine

Número de catálogo: B013923
Número CAS: 234-80-0
Peso molecular: 170.17 g/mol
Clave InChI: JVJPJKLSGUJUJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

S-Triazolo[3,4-a]phthalazine, also known as this compound, is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116341. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPJKLSGUJUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177955
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-80-0
Record name s-Triazolo(3,4-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazolo[3,4-a]phthalazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

s-Triazolo[3,4-a]phthalazine (CAS 234-80-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of s-Triazolo[3,4-a]phthalazine (CAS 234-80-0), a heterocyclic compound that serves as a key structural motif in medicinal chemistry. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores the biological significance of its derivatives.

Core Physicochemical and Spectroscopic Data

This compound, with the chemical formula C₉H₆N₄, is a tricyclic aromatic compound.[1][2] It is also known by synonyms such as 1,2,4-Triazolo[3,4-a]phthalazine and NSC 116341.[1][3] This compound is recognized as a metabolite and an impurity of the antihypertensive drug Hydralazine.[4] The key physicochemical and calculated properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 234-80-0[2]
Molecular Formula C₉H₆N₄[5]
Molecular Weight 170.17 g/mol [5]
Appearance White to pale yellow solid[5]
Melting Point 192-194°C[5]
Density 1.45 g/cm³[6]
Solubility Slightly soluble in Methanol and DMSO[5]
Storage Temperature 2-8°C[1]

Table 2: Calculated Properties of this compound

PropertyValueReference(s)
Exact Mass 170.059 g/mol [6]
LogP 1.27750[6]
Polar Surface Area (PSA) 43.08 Ų[6]
Refractive Index 1.79[6]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the cyclization of a 1-hydrazinophthalazine precursor.[7] The following section details a general experimental protocol for its synthesis and the methods for its characterization.

Experimental Protocols

Synthesis of this compound from 1-Hydrazinophthalazine:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-hydrazinophthalazine in a suitable solvent such as ethanol or an appropriate acid like formic acid.

  • Reagent Addition: Add a cyclizing agent. For the synthesis of the unsubstituted this compound, formic acid can serve as both the solvent and the cyclizing agent. Alternatively, triethyl orthoformate can be used in an appropriate solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).

    • Process the spectra to identify the chemical shifts (δ), coupling constants (J), and integration values of the protons, and the chemical shifts of the carbon atoms to confirm the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample, typically as a KBr pellet or a thin film.

    • Obtain the IR spectrum using an FTIR spectrometer.

    • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=N stretching and aromatic C-H stretching vibrations.

  • Mass Spectrometry (MS):

    • Introduce the sample into a mass spectrometer, often using techniques like gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI).

    • Obtain the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to further support the proposed structure.

  • Elemental Analysis:

    • Submit a purified sample for elemental analysis to determine the percentage composition of carbon, hydrogen, and nitrogen.

    • Compare the experimental values with the calculated values to confirm the empirical formula.[5]

Biological Activity and Therapeutic Potential

While the parent this compound is primarily of interest as a chemical intermediate and a metabolite, its derivatives have garnered significant attention in drug discovery for their diverse pharmacological activities.

Derivatives of the this compound core have been reported to exhibit a range of biological effects, including:

  • Anticancer Activity: Several studies have focused on the design and synthesis of novel this compound derivatives as potential anticancer agents.[8][9] Some of these compounds have shown potent inhibitory activity against various cancer cell lines and have been investigated as inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10]

  • Positive Inotropic Activity: Certain substituted this compound derivatives have been evaluated for their positive inotropic effects, suggesting potential applications in the treatment of heart failure.[11]

  • Antimicrobial Activity: The this compound scaffold has also been explored for the development of new antimicrobial agents.[7]

The diverse biological activities of its derivatives underscore the importance of the this compound nucleus as a privileged scaffold in medicinal chemistry.

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual representation of a signaling pathway that can be targeted by its derivatives.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow Start 1-Hydrazinophthalazine Reagent Formic Acid / Triethyl Orthoformate Reaction Cyclization Reaction (Reflux) Start->Reaction Reagent->Reaction Workup Cooling & Precipitation / Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product Product_char Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product_char->NMR IR IR Spectroscopy Product_char->IR MS Mass Spectrometry Product_char->MS EA Elemental Analysis Product_char->EA Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation

Caption: General workflow for the synthesis and characterization of this compound.

G cluster_pathway Conceptual VEGFR-2 Signaling Pathway Inhibition Ligand VEGF Receptor VEGFR-2 Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response

Caption: Conceptual diagram of VEGFR-2 signaling inhibition by this compound derivatives.

References

Solubility Profile of s-Triazolo[3,4-a]phthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of s-Triazolo[3,4-a]phthalazine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including a detailed experimental protocol and illustrative data representation.

Introduction to this compound

This compound is a fused heterocyclic system that has garnered attention in medicinal chemistry. Understanding its solubility in various solvents is a critical parameter for its development as a potential therapeutic agent, impacting formulation, bioavailability, and routes of administration. This guide outlines the known qualitative solubility and provides a robust methodology for its quantitative determination.

Solubility Data

Currently, published literature provides limited quantitative data on the solubility of this compound. Qualitative assessments indicate that it is slightly soluble in methanol and Dimethyl Sulfoxide (DMSO)[1]. It is also reported to be soluble in chloroform and dichloromethane, though without quantitative specification.

To facilitate research and data comparison, the following table provides an illustrative structure for presenting experimentally determined solubility data. The values presented are placeholders and should be replaced with empirical data obtained through laboratory analysis.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)
Methanol25[To Be Determined]
Dimethyl Sulfoxide (DMSO)25[To Be Determined]
Chloroform25[To Be Determined]
Dichloromethane25[To Be Determined]
Ethanol25[To Be Determined]
Acetone25[To Be Determined]
Acetonitrile25[To Be Determined]
Water (pH 7.4)25[To Be Determined]

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values. Researchers are strongly encouraged to determine the solubility of this compound experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials

  • This compound (solid, pure form)

  • Selected solvents (analytical grade or higher)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffers

  • Calibrated analytical balance

  • Spatula

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.22 µm pore size)

3.2. Equipment

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or appropriate for the solvent)

  • pH meter (for aqueous solutions)

3.3. Procedure

3.3.1. Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility experiment.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear (R² > 0.99) in the concentration range of interest.

3.3.2. Preparation of Saturated Solution and Equilibration

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

3.3.3. Sample Withdrawal and Analysis

  • After equilibration, stop the shaker and allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a pipette.

  • Filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

3.4. Data Analysis

  • Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

  • Account for the dilution factor to determine the concentration of the original, undiluted saturated solution. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow prep_standards Prepare Standard Solutions and Calibration Curve analysis UV-Vis Spectrophotometric Analysis prep_standards->analysis Reference prep_saturated Prepare Saturated Solution (Excess Solute + Solvent) equilibration Equilibration (Shaking at Constant Temperature) prep_saturated->equilibration sampling Sample Withdrawal and Filtration equilibration->sampling sampling->analysis calculation Solubility Calculation (Using Calibration Curve) analysis->calculation result Final Solubility Value calculation->result

Shake-Flask Solubility Determination Workflow.

References

An In-depth Technical Guide to s-Triazolo[3,4-a]phthalazine: Melting Point and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of s-Triazolo[3,4-a]phthalazine, with a focus on its melting point and stability. Detailed experimental protocols and insights into its biological relevance, particularly as a scaffold for VEGFR-2 inhibitors, are also presented.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol .[1] It typically appears as a white to pale yellow solid.[2]

Melting Point

The melting point of this compound is a key indicator of its purity. Reported values are consistently in the range of 192-196°C.

PropertyValueReference
Melting Point192-194°C[2]
Melting Point195.5-196°C
Stability Profile

This compound exhibits moderate stability. The powdered form is reported to be stable for 6 months when stored at 4°C.[2] However, like many organic compounds, it is susceptible to degradation under certain stress conditions. Forced degradation studies, which intentionally expose the compound to harsh conditions, are crucial for identifying potential degradation pathways and developing stable formulations.

While specific forced degradation data for this compound is not extensively published, studies on the related compound dihydralazine show sensitivity to high temperature and humidity, with degradation accelerated in the presence of other substances like hydrochlorothiazide.[3] Dihydralazine also shows significant degradation in alkaline and neutral pH buffers, and its degradation generally follows first-order kinetics.[3] These findings suggest that this compound may exhibit similar sensitivities.

General Conditions for Forced Degradation Studies (as per ICH Guidelines):

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance (e.g., at 70°C).

  • Photostability: Exposure to a combination of visible and UV light.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound and its derivatives involves the cyclization of 1-hydrazinophthalazine with various reagents.

Synthesis of 3-Methyl-s-triazolo[3,4-a]phthalazine Monohydrate: [4]

  • Reaction Setup: Reflux 1-hydrazinophthalazine (2 g, 12.5 mmol) in 10 ml of acetic acid for 4 hours.

  • Work-up: Quench the reaction mixture in ice-cold water.

  • Isolation: Collect the separated solid by filtration.

  • Purification: Crystallize the solid from methanol.

dot

Synthesis of 3-Methyl-s-triazolo[3,4-a]phthalazine 1-Hydrazinophthalazine 1-Hydrazinophthalazine Reflux (4h) Reflux (4h) 1-Hydrazinophthalazine->Reflux (4h) Acetic Acid Acetic Acid Acetic Acid->Reflux (4h) Reaction Mixture Reaction Mixture Reflux (4h)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Ice-cold Water Ice-cold Water Ice-cold Water->Quenching Solid Product Solid Product Quenching->Solid Product Filtration Filtration Solid Product->Filtration Crude Product Crude Product Filtration->Crude Product Crystallization Crystallization Crude Product->Crystallization Methanol Methanol Methanol->Crystallization Pure 3-Methyl-s-triazolo[3,4-a]phthalazine Pure 3-Methyl-s-triazolo[3,4-a]phthalazine Crystallization->Pure 3-Methyl-s-triazolo[3,4-a]phthalazine

Caption: Synthetic workflow for 3-Methyl-s-triazolo[3,4-a]phthalazine.

Melting Point Determination (Capillary Method)[5][6]
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Press the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 170°C).

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).

Biological Activity and Signaling Pathway

Derivatives of this compound have garnered significant interest as potential anticancer agents due to their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5][6] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors, such as certain this compound derivatives, typically act by competing with ATP for its binding site in the kinase domain of VEGFR-2, thereby preventing autophosphorylation and the activation of downstream pathways.

dot

VEGFR-2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation Dimerization ATP ATP ATP->Autophosphorylation Inhibitor s-Triazolo[3,4-a] phthalazine derivative Inhibitor->VEGFR2 Inhibition DownstreamSignaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Autophosphorylation->DownstreamSignaling Activation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) DownstreamSignaling->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow for VEGFR-2 Inhibition Assay

The inhibitory activity of this compound derivatives against VEGFR-2 can be determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

dot

VEGFR-2 Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of This compound derivative Prepare Reagents->Serial Dilution of Inhibitor Kinase Reaction Kinase Reaction Serial Dilution of Inhibitor->Kinase Reaction Incubation Incubation Kinase Reaction->Incubation Add VEGFR-2, Substrate, ATP Add VEGFR-2, Substrate, ATP Add VEGFR-2, Substrate, ATP->Kinase Reaction Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubation->Stop Reaction & Add Detection Reagent Measure Luminescence Measure Luminescence Stop Reaction & Add Detection Reagent->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50)

Caption: Workflow for determining the VEGFR-2 inhibitory activity.

In Vitro VEGFR-2 Kinase Assay Protocol (Luminescence-based): [7]

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the this compound test compound in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the kinase reaction and add a detection reagent (e.g., Kinase-Glo®) that contains luciferase. The luciferase will generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A higher luminescent signal indicates greater inhibition of VEGFR-2.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, particularly for the development of VEGFR-2 inhibitors. A thorough understanding of its melting point and stability is critical for its synthesis, purification, and formulation. The experimental protocols provided in this guide offer a foundation for the characterization and biological evaluation of this important class of compounds. Further investigation into the forced degradation pathways and the in vivo efficacy and safety of its derivatives will be crucial for their advancement as potential therapeutic agents.

References

Methodological & Application

Synthesis Protocols for s-Triazolo[3,4-a]phthalazine Derivatives: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of s-Triazolo[3,4-a]phthalazine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties through mechanisms such as VEGFR-2 inhibition.[1][2]

Application Notes

This compound derivatives are primarily recognized for their potential as anticancer agents.[3][4] Several studies have demonstrated their efficacy in inhibiting the proliferation of various cancer cell lines, including those of the breast, colon, and lung.[1][5] The core mechanism of action for many of these derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2] Beyond cancer, these compounds have also been investigated for other biological activities, such as antimicrobial and anticonvulsant effects.[6] The synthetic versatility of the this compound scaffold allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Synthetic Workflow Overview

The general synthetic strategy for this compound derivatives commences with the synthesis of the key intermediate, 1-hydrazinophthalazine. This intermediate is then cyclized with a variety of one-carbon donors to form the fused triazole ring. Subsequent modifications can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Workflow Start Starting Material (e.g., Phthalic Anhydride) Intermediate1 Phthalazinone Start->Intermediate1 Hydrazine Hydrate Intermediate2 1-Chlorophthalazine Intermediate1->Intermediate2 POCl3 KeyIntermediate 1-Hydrazinophthalazine Intermediate2->KeyIntermediate Hydrazine Hydrate TargetCompound This compound Derivatives KeyIntermediate->TargetCompound Cyclization Cyclization Cyclization Reagents (e.g., Orthoesters, CS2, etc.) Cyclization->TargetCompound Screening Biological Screening (e.g., Anticancer assays) TargetCompound->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Key Synthetic Protocols

Detailed experimental procedures for the synthesis of the key intermediate and the final target compounds are provided below.

Protocol 1: Synthesis of 1-Hydrazinophthalazine (Key Intermediate)

This protocol describes the synthesis of 1-hydrazinophthalazine from 1(2H)-phthalazinone.

Step 1: Synthesis of 1-Chlorophthalazine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1(2H)-phthalazinone (1 mole equivalent) and phosphorus oxychloride (3.8 mole equivalents).[7]

  • Heat the slurry with stirring to 80 °C and maintain this temperature for 30 minutes.[7]

  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Slowly add the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

  • The precipitate, 1-chlorophthalazine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 1-Hydrazinophthalazine

  • To a solution of 1-chlorophthalazine (1 part by weight) in ethanol (100 parts by volume), add hydrazine hydrate (90 parts by volume).[7]

  • Heat the mixture under reflux for two hours.[7]

  • Filter the hot solution to remove any impurities.

  • Allow the filtrate to cool to room temperature. 1-Hydrazinophthalazine will precipitate as yellow needles.

  • Collect the product by filtration, wash with cold ethanol, and dry. The reported melting point is 172-173 °C.[7]

Protocol 2: Synthesis of 3-Substituted-s-Triazolo[3,4-a]phthalazines

This protocol outlines the general procedure for the cyclization of 1-hydrazinophthalazine to form the triazole ring.

Method A: Using Orthoesters

  • A mixture of 1-hydrazinophthalazine (1 equivalent) and an appropriate orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) is heated under reflux for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 3-substituted-s-triazolo[3,4-a]phthalazine.

Method B: Using Carbon Disulfide (for 3-mercapto derivatives)

  • To a solution of 1-hydrazinophthalazine (1 equivalent) in ethanol, add potassium hydroxide (1.2 equivalents) and carbon disulfide (1.5 equivalents).

  • The mixture is refluxed for 8-10 hours until the evolution of hydrogen sulfide ceases.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized to yield 3-mercapto-s-triazolo[3,4-a]phthalazine.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives as reported in the literature.

Table 1: Synthesis of 3-Substituted-s-Triazolo[3,4-a]phthalazines

EntryR-GroupReagentSolventReaction Time (h)Yield (%)Reference
1HTriethyl orthoformate-585[6]
2CH₃Triethyl orthoacetate-682[6]
3C₂H₅Triethyl orthopropionate-678[6]
4SHCarbon Disulfide/KOHEthanol1090[6]

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative A MGC-803 (Gastric)2.5[3]
EC-9706 (Esophageal)3.1[3]
HeLa (Cervical)4.5[3]
MCF-7 (Breast)2.0[3]
Derivative B HCT-116 (Colon)7.0 ± 0.06[1]
MCF-7 (Breast)16.98 ± 0.15[1]

Signaling Pathway Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis.

VEGFR-2 Signaling Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Phthalazine s-Triazolo[3,4-a] phthalazine Derivative Phthalazine->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability ERK->Permeability

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

References

Application Notes: s-Triazolo[3,4-a]phthalazine as a Potent VEGFR-2 Inhibitor for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology research.[1][2] The binding of its ligand, VEGF-A, initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][4] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for cancer therapy.[3][4] The s-Triazolo[3,4-a]phthalazine scaffold has emerged as a promising pharmacophore for the design of novel, potent, and selective small-molecule inhibitors of VEGFR-2.[5][6][7][8] Derivatives of this heterocyclic system have demonstrated significant anticancer activity by effectively suppressing VEGFR-2 kinase activity and inhibiting cancer cell proliferation.[5][6][7]

These application notes provide a summary of the quantitative biological data for select this compound derivatives, detailed protocols for their evaluation, and visualizations of the relevant biological pathway and experimental workflows.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3][9] This activation event triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for driving the processes of angiogenesis.[3][4][9] this compound derivatives act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation. This blockade halts the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.[1]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_monomer1 VEGFR-2 VEGF-A->VEGFR2_monomer1 Binding VEGFR2_dimer VEGFR-2 Dimer (Inactive) VEGFR2_monomer1->VEGFR2_dimer Dimerization VEGFR2_monomer2 VEGFR-2 VEGFR2_monomer2->VEGFR2_dimer Dimerization VEGFR2_active Autophosphorylation (Active VEGFR-2) VEGFR2_dimer->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Inhibitor s-Triazolo[3,4-a] phthalazine Inhibitor->VEGFR2_active Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MAPK MAPK Raf->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against the VEGFR-2 enzyme and various human cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity

CompoundVEGFR-2 IC₅₀ (µM)Reference CompoundVEGFR-2 IC₅₀ (µM)Source
6o 0.1 ± 0.01Sorafenib 0.1 ± 0.02[5][7]
7a 0.11 ± 0.01Sorafenib 0.1 ± 0.02[8]
7a 0.14 ± 0.02Sorafenib 0.10 ± 0.02[6]
6m 0.15 ± 0.02Sorafenib 0.1 ± 0.02[5][7]
7b 0.18 ± 0.02Sorafenib 0.10 ± 0.02[6]
8c 0.21 ± 0.03Sorafenib 0.10 ± 0.02[6]
8b 0.24 ± 0.02Sorafenib 0.10 ± 0.02[6]
6d 0.28 ± 0.03Sorafenib 0.1 ± 0.02[5][7]
7b 0.31 ± 0.03Sorafenib 0.1 ± 0.02[8]
8a 0.35 ± 0.04Sorafenib 0.10 ± 0.02[6]
9b 0.38 ± 0.04Sorafenib 0.1 ± 0.02[5][7]

Table 2: In Vitro Antiproliferative Activity against Human Cancer Cell Lines

CompoundHCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Source
7a 5.48 ± 0.47.34 ± 0.613.67 ± 1.2[6]
7a 6.04 ± 0.308.8 ± 0.45-[8]
6o 7 ± 0.0616.98 ± 0.15-[5][7]
6m 13 ± 0.11--[5][7]
7b 13.22 ± 0.2217.9 ± 0.50-[8]
6d 15 ± 0.1418.2 ± 0.17-[5][7]
9b 23 ± 0.22--[5][7]
Sorafenib 5.47 ± 0.37.26 ± 0.39.18 ± 0.6[6]

Experimental Protocols

The following are generalized protocols for the evaluation of this compound derivatives as VEGFR-2 inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the Kinase-Glo® MAX assay, used to measure ATP consumption during the kinase reaction.[10][11]

A. Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Assay Buffer

  • ATP (500 µM solution)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

B. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 1x Kinase Assay Buffer. The final DMSO concentration in the assay wells should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, combine 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[2]

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[2]

    • Test Wells: Add 5 µL of the diluted test compound solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[2]

  • Enzyme Preparation: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to a working concentration (e.g., 1 ng/µL) with 1x Kinase Assay Buffer. Note: VEGFR-2 enzyme is sensitive to freeze/thaw cycles.[10][11]

  • Reaction Initiation: To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme. To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.[11] The final reaction volume is 50 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[11]

  • Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • After the 45-minute incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control."

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Proliferation (Antiproliferative) Assay (MTT/MTS-Based)

This protocol outlines a standard colorimetric method to assess the effect of test compounds on the proliferation of cancer cell lines.[12][13]

A. Materials and Reagents:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance)

B. Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]

  • Cell Attachment: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include vehicle control (DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15] Then, carefully remove the medium and add 100 µL of solubilization solution to dissolve the crystals.[15]

    • For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[15]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[14]

Protocol 3: In Vivo Mouse Xenograft Model

This protocol provides a generalized framework for evaluating the in vivo efficacy of a lead this compound derivative.[1][3]

A. Materials and Reagents:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cells for implantation

  • Sterile, serum-free medium and/or Matrigel

  • Test compound formulated in an appropriate vehicle (e.g., DMSO, Cremophor EL, saline)

  • Calipers for tumor measurement

B. Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[1][3]

  • Compound Administration: Administer the formulated test compound and vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified dose and schedule (e.g., daily for 21 days).

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., Western blot for phosphorylated VEGFR-2).[1]

General Experimental Workflow

The evaluation of novel this compound derivatives as anticancer agents typically follows a structured progression from initial enzymatic screening to in vivo efficacy studies.

Workflow A Compound Design & Synthesis B In Vitro VEGFR-2 Kinase Assay A->B C Determine IC₅₀ vs. VEGFR-2 B->C D Antiproliferative Assay (Cancer Cell Lines) C->D E Determine IC₅₀ vs. Cells D->E F Lead Compound Selection (Potency & SAR) E->F G In Vivo Xenograft Model (Efficacy Study) F->G H Data Analysis (Tumor Growth Inhibition) G->H I Preclinical Candidate H->I

Caption: Drug discovery workflow for VEGFR-2 inhibitors.

References

Investigating s-Triazolo[3,4-a]phthalazine Derivatives in Anticonvulsant Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of s-Triazolo[3,4-a]phthalazine derivatives as potential anticonvulsant agents. The this compound nucleus has been identified as a promising scaffold in the development of novel antiepileptic drugs, with several derivatives exhibiting significant anticonvulsant activity in preclinical models.[1]

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The this compound scaffold has emerged as a key pharmacophore in the design of new anticonvulsant compounds.[1][2] Derivatives of this heterocyclic system have demonstrated potent activity in preclinical screening models, suggesting their potential for development as next-generation antiepileptic drugs.

Quantitative Data Summary

The anticonvulsant activity of this compound derivatives is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. Neurotoxicity is commonly assessed using the rotarod test. The median effective dose (ED50) in the MES and scPTZ tests indicates the potency of the compound, while the median toxic dose (TD50) from the rotarod test provides a measure of its acute neurotoxicity. The protective index (PI = TD50/ED50) is a crucial parameter for evaluating the therapeutic window of a compound.

Table 1: Anticonvulsant Activity and Neurotoxicity of Selected 6-substituted-[3][4][5]triazolo[3,4-a]phthalazine Derivatives in Mice

CompoundSubstitution at Position 6MES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)Reference
1 6-(4-chlorobenzyloxy)7.136.95.2[6]
2 6-heptyloxy11.088.08.0[6]
3 6-(3-(trifluoromethyl)benzyloxy)9.3>300>32.3[7]
4 Carbamazepine (Standard)21.575.33.5[7]
5 Phenytoin (Standard)9.568.57.2

Data presented is a compilation from cited literature and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are synthesized from established procedures in the field of anticonvulsant drug discovery.[3][8][9][10][11]

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9][10]

Materials:

  • Male albino mice (20-25 g) or rats (100-150 g)

  • Electroconvulsometer with corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (local anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment.

  • Drug Administration: Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.) to groups of 8-10 animals.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes for i.p. administration) to ensure optimal drug absorption and brain penetration.

  • Anesthesia and Electrode Placement: Apply one drop of 0.5% tetracaine hydrochloride solution to the corneas of each animal to provide local anesthesia.[9][12] Following this, apply a drop of saline to the corneal electrodes to ensure good electrical contact.[9]

  • Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through the corneal electrodes.[9][13]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.[9]

  • Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED50 value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[8][11]

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimatization: Acclimate animals as described for the MES test.

  • Drug Administration: Administer the test compound, vehicle, or standard drug (i.p. or p.o.) to groups of 8-10 animals.

  • Pre-treatment Time: Allow for a pre-treatment period as determined for the specific compound.

  • Induction of Seizures: Administer PTZ subcutaneously at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg for CF-1 mice).[11]

  • Observation: Immediately after PTZ administration, place each animal in an individual observation cage and observe for the next 30 minutes for the presence or absence of generalized clonic seizures lasting for at least 5 seconds.[11]

  • Data Analysis: An animal is considered protected if it does not exhibit clonic seizures. Calculate the percentage of protected animals and determine the ED50.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential for motor impairment, a common side effect of anticonvulsant drugs.[4][5][14][15]

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus

  • Test compound and vehicle

Procedure:

  • Training: Prior to the test day, train the mice to remain on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes) in three consecutive trials.[14][15]

  • Drug Administration: On the test day, administer the test compound or vehicle to groups of trained mice.

  • Testing: At the time of peak effect (determined from the anticonvulsant tests), place each mouse on the rotarod.

  • Observation: Record the time each animal remains on the rotating rod up to a predetermined cutoff time (e.g., 3 minutes). An animal is considered to have failed the test if it falls off the rod.

  • Data Analysis: Determine the number of animals that fall off the rod in each group. Calculate the TD50, the dose at which 50% of the animals fail the test.

Visualizations

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Synthesis->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic/Absence Seizure Model) Synthesis->scPTZ Rotarod Rotarod Test (Neurotoxicity/Motor Impairment) Synthesis->Rotarod ED50 Determine ED50 (Anticonvulsant Potency) MES->ED50 scPTZ->ED50 TD50 Determine TD50 (Neurotoxic Dose) Rotarod->TD50 PI Calculate Protective Index (PI) (Therapeutic Window) ED50->PI TD50->PI

Caption: Workflow for the preclinical screening of this compound derivatives for anticonvulsant activity.

Proposed Mechanism of Action: Enhancement of GABAergic Neurotransmission

Some studies suggest that this compound derivatives may exert their anticonvulsant effects by enhancing GABAergic neurotransmission.[6] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

GABAergic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicular Storage GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds to Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Opens Cl- Channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_influx->Hyperpolarization Triazolo_Phthalazine This compound Derivative Triazolo_Phthalazine->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of action for this compound derivatives, enhancing GABA-A receptor function.

References

Application Notes and Protocols for s-Triazolo[3,4-a]phthalazine Compounds: A Guide for Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of s-Triazolo[3,4-a]phthalazine compounds. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and a discussion of their mechanism of action.

Introduction

The emergence of multidrug-resistant microbial and fungal pathogens presents a significant global health challenge. This has spurred the search for novel antimicrobial and antifungal agents with unique mechanisms of action. One such class of compounds that has garnered considerable interest is the this compound scaffold. These heterocyclic compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them promising candidates for further drug development.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent in vitro antimicrobial and antifungal activities of this compound derivatives. The activity is significantly influenced by the nature and position of substituents on the phthalazine and triazole rings.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of bacterial and fungal strains. The data has been compiled from multiple research articles to provide a comparative overview.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series 1 16-128---[1]
Derivative 5l InhibitoryInhibitoryInhibitoryInhibitory[1][2]
Aryl Derivatives 3.91.90--[3]
General Derivatives Active-Active-[4]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusSyncephalastrum racemosumReference
Derivative 5l InhibitoryInhibitoryInhibitoryInhibitory[1][2]
Aryl Derivatives --15.6362.50[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial/antifungal evaluation of this compound compounds, based on established and cited laboratory procedures.

Protocol 1: General Synthesis of 3,6-Disubstituted-s-Triazolo[3,4-a]phthalazines

This protocol outlines a common synthetic route for the preparation of this compound derivatives.

Workflow Diagram:

G cluster_0 Synthesis of 1-Hydrazinophthalazine cluster_1 Cyclization to this compound PhthalicAnhydride Phthalic Anhydride Phthalhydrazide Phthalhydrazide PhthalicAnhydride->Phthalhydrazide Reflux HydrazineHydrate1 Hydrazine Hydrate HydrazineHydrate1->Phthalhydrazide Dichlorophthalazine 1,4-Dichlorophthalazine Phthalhydrazide->Dichlorophthalazine Reflux POCl3 POCl3 POCl3->Dichlorophthalazine Hydrazinophthalazine 1-Hydrazinophthalazine Dichlorophthalazine->Hydrazinophthalazine Reflux HydrazineHydrate2 Hydrazine Hydrate HydrazineHydrate2->Hydrazinophthalazine FinalCompound 3-Substituted-s-Triazolo [3,4-a]phthalazine Hydrazinophthalazine->FinalCompound Reflux in POCl3 CarboxylicAcid Substituted Carboxylic Acid CarboxylicAcid->FinalCompound

Caption: General synthetic workflow for this compound derivatives.

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃)

  • Substituted carboxylic acids

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 1-Hydrazinophthalazine:

    • A mixture of phthalic anhydride and hydrazine hydrate is refluxed in ethanol to yield phthalhydrazide.

    • Phthalhydrazide is then refluxed with phosphorus oxychloride to produce 1,4-dichlorophthalazine.

    • 1,4-Dichlorophthalazine is subsequently reacted with hydrazine hydrate to afford 1-hydrazinophthalazine.

  • Cyclization to form the this compound ring:

    • 1-Hydrazinophthalazine is refluxed with a substituted carboxylic acid in the presence of phosphorus oxychloride.

    • The reaction mixture is cooled and poured onto crushed ice.

    • The resulting precipitate is filtered, washed with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to yield the pure 3-substituted-s-triazolo[3,4-a]phthalazine derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis PrepCulture Prepare Microbial Culture (e.g., Mueller-Hinton Broth) Inoculate Inoculate Wells with Standardized Microbial Suspension PrepCulture->Inoculate PrepCompound Prepare Stock Solution of Test Compound in DMSO PrepPlate Prepare 96-well Microtiter Plate with Serial Dilutions PrepCompound->PrepPlate PrepPlate->Inoculate Incubate Incubate at 37°C for 24h (bacteria) or 28°C for 48h (fungi) Inoculate->Incubate Observe Visually Observe for Turbidity Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no visible growth) Observe->DetermineMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Synthesized this compound compounds

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculums (e.g., 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in DMSO to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum but no compound).

    • Incubate the plates at 37°C for 24 hours for bacteria or 28°C for 48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Antifungal Susceptibility Testing by Agar Well Diffusion Method

This method is used for preliminary screening of the antifungal activity of the synthesized compounds.

Workflow Diagram:

G cluster_0 Plate Preparation cluster_1 Compound Application and Incubation cluster_2 Result Analysis PrepAgar Prepare Potato Dextrose Agar (PDA) Plates InoculatePlate Inoculate Agar Surface with Fungal Spore Suspension PrepAgar->InoculatePlate CreateWells Create Wells (6-8 mm diameter) in the Agar InoculatePlate->CreateWells AddCompound Add Test Compound Solution to Wells CreateWells->AddCompound Incubate Incubate at 28°C for 48-72h AddCompound->Incubate MeasureZones Measure the Diameter of the Zone of Inhibition Incubate->MeasureZones

Caption: Workflow for the Agar Well Diffusion Assay.

Materials:

  • Synthesized this compound compounds

  • DMSO

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Fungal spore suspension

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antifungal (e.g., Fluconazole)

  • Incubator

Procedure:

  • Plate Preparation:

    • Pour molten PDA into sterile Petri dishes and allow it to solidify.

    • Spread a standardized fungal spore suspension evenly over the surface of the agar.

    • Aseptically create wells of 6-8 mm diameter in the agar using a sterile cork borer.

  • Compound Application:

    • Dissolve the test compounds in DMSO.

    • Add a specific volume (e.g., 100 µL) of the compound solution into each well.

    • Add a positive control (standard antifungal) and a negative control (DMSO) to separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 28°C for 48-72 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Mechanism of Action

The primary antifungal mechanism of action for triazole compounds, including s-Triazolo[3,4-a]phthalazines, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.

Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[5] This enzyme is responsible for the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).

Ergosterol Biosynthesis Pathway and Site of Triazole Inhibition:

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol DemethylatedSterols 14-demethylated Sterols Lanosterol->DemethylatedSterols Ergosterol Ergosterol DemethylatedSterols->Ergosterol Triazole This compound Triazole->Inhibition Inhibition->Lanosterol Inhibits Lanosterol 14α-demethylase

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound compounds.

Conclusion

This compound derivatives represent a promising class of compounds with significant antimicrobial and antifungal potential. The synthetic accessibility and the possibility of diverse substitutions on the core scaffold allow for the generation of large libraries for structure-activity relationship (SAR) studies. The well-defined mechanism of action, targeting a validated fungal-specific pathway, further enhances their appeal as potential therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and develop this important class of heterocyclic compounds in the ongoing search for new and effective treatments for infectious diseases.

References

Application Notes and Protocols: Structure-Activity Relationship of Substituted s-Triazolo[3,4-a]phthalazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structure-activity relationships (SAR) of substituted s-triazolo[3,4-a]phthalazine derivatives, focusing on their anticancer and antimicrobial properties. Detailed protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and development.

Introduction: The this compound Scaffold

The fused heterocyclic system of this compound is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and multiple sites for substitution make it an attractive core for designing novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) for Anticancer Activity

Numerous this compound derivatives have been synthesized and evaluated for their potential as anticancer agents.[3][4] A key mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.[5][6]

Key SAR Insights:
  • Substitution at Position 3: The nature of the substituent at the 3-position of the triazole ring significantly influences anticancer potency. Aromatic and heteroaromatic rings are common substitutions.

  • Substitution at Position 6: Modifications at this position, often involving linking anilino or piperazine moieties, are critical for interaction with the kinase domain of receptors like VEGFR-2.

  • Bioisosteric Modifications: Replacing certain functional groups with bioisosteres has been a successful strategy to enhance activity and improve pharmacokinetic profiles.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
6d 3-(4-chlorophenyl), 6-(4-methylpiperazin-1-yl)HCT-11615 ± 0.14[5]
MCF-718.2 ± 0.17[5]
6m 3-(4-methoxyphenyl), 6-(4-(pyridin-2-yl)piperazin-1-yl)HCT-11613 ± 0.11[5]
6o 3-(4-fluorophenyl), 6-(4-phenylpiperazin-1-yl)HCT-1167 ± 0.06[5][6]
MCF-716.98 ± 0.15[5]
9b 3-phenyl (bis-triazolo derivative)HCT-11623 ± 0.22[5]
11h 3-(4-chlorophenyl), 6-((4-fluorobenzyl)oxy)MGC-8034.5 ± 0.5[3]
EC-97062.0 ± 0.2[3]
HeLa3.8 ± 0.4[3]
MCF-73.5 ± 0.3[3]
Sorafenib Reference DrugHCT-1165.47 ± 0.3[5]
5-Fluorouracil Reference DrugEC-970628.5 ± 2.1[3]

Data are presented as mean ± SD from multiple experiments.

Signaling Pathway Visualization

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phthalazine [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration, Survival\n(Angiogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges VEGF -> VEGFR2 [arrowhead=vee, color="#5F6368"]; VEGFR2 -> Dimerization [arrowhead=vee, color="#5F6368"]; Phthalazine -> Dimerization [label="Inhibits", fontcolor="#EA4335", arrowhead=tee, color="#EA4335", style=dashed]; Dimerization -> {PLCg, PI3K, Ras} [arrowhead=vee, color="#5F6368"]; PI3K -> Akt [arrowhead=vee, color="#5F6368"]; {Akt, Ras, PLCg} -> Proliferation [arrowhead=vee, color="#5F6368"];

// Invisible edges for layout {rank=same; VEGF; Phthalazine;} } Caption: Inhibition of VEGFR-2 signaling by this compound derivatives.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Several series of this compound derivatives have been investigated for their activity against various bacterial and fungal pathogens.[1][7]

Key SAR Insights:
  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate microbial cell membranes.

  • Specific Substituents: The presence of specific groups, such as halogens on a phenyl ring at position 3, has been shown to enhance activity against certain strains like Staphylococcus aureus.[7]

  • Broad Spectrum Potential: While many derivatives show selective activity, some compounds have demonstrated broad-spectrum inhibition against both bacterial and fungal strains.[7]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives.

Compound IDSubstituent at Position 3Test OrganismMIC (µg/mL)Reference
5l 4-BromophenylStaphylococcus aureus16[7]
Bacillus subtilis32[7]
Escherichia coli64[7]
Candida albicans32[7]
10a 3-(pyrazol-1-ylmethyl)Escherichia coliEquipotent to Ampicillin[1]
12b 3-(cyanopyridin-2-yl)Staphylococcus aureusEquipotent to Ampicillin[1]
13b 3-(ethylthioacetic acid)Staphylococcus aureusEquipotent to Ampicillin[1]
14b 3-(isoxazol-5-yl)Candida albicansEquipotent to Clotrimazole[1]

Application Protocols

The following protocols provide standardized methods for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 3-Aryl-s-triazolo[3,4-a]phthalazines

This protocol describes a common synthetic route starting from phthalic anhydride.

// Nodes A [label="Phthalic Anhydride"]; B [label="1-Hydrazinophthalazine"]; C [label="Intermediate Hydrazone"]; D [label="Substituted\nthis compound"];

// Edges A -> B [label="Hydrazine Hydrate", fontsize=9, fontcolor="#5F6368"]; B -> C [label="Aromatic Aldehyde", fontsize=9, fontcolor="#5F6368"]; C -> D [label="Oxidative Cyclization\n(e.g., Chloramine-T)", fontsize=9, fontcolor="#5F6368"]; } Caption: General synthetic route for this compound derivatives.

Methodology:

  • Synthesis of 1-Hydrazinophthalazine: Reflux phthalic anhydride with hydrazine hydrate in an appropriate solvent (e.g., ethanol) to yield 1-hydrazinophthalazine.

  • Formation of Hydrazone Intermediate: React 1-hydrazinophthalazine with a substituted aromatic aldehyde in a suitable solvent with a catalytic amount of acid to form the corresponding hydrazone.

  • Oxidative Cyclization: Treat the hydrazone intermediate with an oxidizing agent, such as chloramine-T or iron(III) chloride, to induce oxidative cyclization, yielding the final 3-aryl-s-triazolo[3,4-a]phthalazine product.

  • Purification: Purify the final product using recrystallization or column chromatography. Characterize the compound using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Screening (MTT Cell Viability Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9][10]

// Nodes Seed [label="1. Seed Cells\n(e.g., 5x10^3 cells/well in 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="2. Incubate for 24h\n(37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="3. Treat with Compounds\n(Serial dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="4. Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="5. Add MTT Reagent\n(e.g., 10 µL of 5 mg/mL solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="6. Incubate for 2-4h\n(Formation of formazan crystals)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="7. Solubilize Crystals\n(Add 100 µL DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="8. Measure Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="9. Calculate IC50 Values", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Seed -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Read [color="#5F6368"]; Read -> Analyze [color="#5F6368"]; } Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for another 48 to 72 hours. Include a vehicle control (e.g., DMSO).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.[11][12]

Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[12]

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[12]

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11][12] An indicator dye like resazurin can be used to aid visualization.[11]

Overall SAR Study Workflow

The development of novel therapeutic agents based on the this compound scaffold follows a systematic and iterative process.

// Nodes Design [label="1. Molecular Design\n(Target-based or Ligand-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="2. Chemical Synthesis\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="3. In Vitro Biological Screening\n(e.g., Anticancer, Antimicrobial)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="4. SAR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="5. Lead Optimization\n(Improve potency, selectivity, ADMET)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; InVivo [label="6. In Vivo Testing\n(Animal Models)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Design -> Synthesis [color="#5F6368"]; Synthesis -> Screening [color="#5F6368"]; Screening -> SAR [color="#5F6368"]; SAR -> Optimization [color="#5F6368"]; Optimization -> Design [label="Iterative Cycle", fontsize=9, fontcolor="#5F6368", style=dashed, dir=back, constraint=false]; Optimization -> InVivo [color="#5F6368"]; } Caption: General workflow for a structure-activity relationship (SAR) study.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by s-Triazolo[3,4-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

s-Triazolo[3,4-a]phthalazine derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties.[1] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for controlling cell proliferation and eliminating malignant cells.[2][3] Flow cytometry, in conjunction with specific fluorescent probes like Annexin V and Propidium Iodide (PI), provides a robust and quantitative method to analyze apoptosis at the single-cell level.[4][5]

This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound derivatives using flow cytometry. It is intended to guide researchers in accurately assessing the apoptotic effects of these compounds on cancer cell lines.

Principle of Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE) to label early apoptotic cells.[4][6] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[6]

By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells.

Experimental Protocols

This section details the necessary protocols for cell culture, treatment with this compound derivatives, and subsequent analysis of apoptosis by flow cytometry.

Materials and Reagents
  • Cancer cell line of interest (e.g., EC-9706, HCT-116, MCF-7)[2][7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives of interest

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[6]

  • Flow cytometer

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cells in 6-well plates at a density of 1-5 x 10⁵ cells per well in 2 mL of complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in DMSO. Further dilute the stock solutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known apoptosis-inducing agent like staurosporine).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 12, 24, or 48 hours).[8]

Cell Staining with Annexin V and Propidium Iodide
  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Cell Collection: Centrifuge the cell suspension at 500 x g for 5 minutes.[6]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis
  • Acquisition: Analyze the stained cells on a flow cytometer immediately after staining.

  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

    • Use unstained and single-stained controls to set the appropriate voltages and compensation for spectral overlap between the FITC and PI channels.

  • Data Analysis: Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence. The four quadrants will represent the different cell populations as described in the "Principle" section. Quantify the percentage of cells in each quadrant.

Data Presentation

The following table summarizes the apoptotic effects of a representative this compound derivative, compound 11h, on the EC-9706 human esophageal cancer cell line after 24 hours of treatment.[8]

Treatment GroupConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control 095.323.211.474.68
Compound 11h 1.2572.9020.107.0027.10
Compound 11h 2.555.5830.2514.1744.42
Compound 11h 5.0----

Data is presented as the mean of three independent experiments.[8] Note: Data for the 5.0 µM concentration was not explicitly provided in the source but showed a significant increase in apoptosis.[8]

Visualizations

Experimental Workflow for Apoptosis Analysis

G Experimental Workflow for Flow Cytometry Analysis of Apoptosis cluster_cell_prep Cell Preparation and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cancer Cells in 6-well Plates incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treat with this compound Derivatives incubation_24h->treatment incubation_treatment Incubate for a Defined Period (e.g., 24h) treatment->incubation_treatment harvesting Harvest Adherent and Floating Cells incubation_treatment->harvesting washing Wash Cells with Cold PBS harvesting->washing resuspension Resuspend in 1X Binding Buffer washing->resuspension staining Add Annexin V-FITC and PI resuspension->staining incubation_staining Incubate for 15-20 min in the Dark staining->incubation_staining acquisition Acquire Data on Flow Cytometer incubation_staining->acquisition gating Gate on Cell Population (FSC vs. SSC) acquisition->gating compensation Set Compensation using Single-Stained Controls gating->compensation quadrant_analysis Analyze Annexin V vs. PI Quadrant Plot compensation->quadrant_analysis

Caption: Workflow for analyzing apoptosis via flow cytometry.

Generalized Apoptosis Signaling Pathway

G Generalized Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase phthalazine This compound Derivative death_receptor Death Receptors (e.g., Fas, TNFR) phthalazine->death_receptor (e.g., EGFR inhibition) mitochondria Mitochondrial Stress phthalazine->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis signaling pathways.

Conclusion

The this compound derivatives represent a valuable scaffold for the development of novel anticancer agents that function through the induction of apoptosis.[2][9] The protocols and guidelines presented here provide a comprehensive framework for researchers to effectively utilize flow cytometry with Annexin V and PI staining to quantify the apoptotic effects of these compounds. This methodology is crucial for elucidating their mechanism of action and advancing their development as potential cancer therapeutics. Some phthalazine derivatives have been shown to induce apoptosis through mechanisms such as EGFR inhibition, which can trigger downstream apoptotic signaling.[10] Further investigation into the specific signaling pathways activated by this compound derivatives will be essential for a complete understanding of their anticancer activity.

References

Troubleshooting & Optimization

Common issues in s-Triazolo[3,4-a]phthalazine synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of s-Triazolo[3,4-a]phthalazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence from either phthalic anhydride or a pre-formed phthalazine derivative like 1-chlorophthalazine. A key intermediate in many of these routes is 1-hydrazinophthalazine. The final cyclization to form the triazole ring is typically achieved by reacting 1-hydrazinophthalazine with a one-carbon source, such as formic acid, orthoesters, or other carboxylic acid derivatives.

Q2: I am experiencing very low yields in my synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can arise from several factors. Common issues include incomplete reaction, suboptimal reaction conditions (temperature, solvent, reaction time), degradation of starting materials or the product, and the formation of side products. Careful optimization of reaction parameters and ensuring the purity of starting materials are crucial for improving yields.[1][2]

Q3: What are the typical challenges encountered during the purification of this compound derivatives?

A3: Purification of these compounds can be challenging due to the presence of structurally similar impurities and byproducts. Common issues include "oiling out" during recrystallization, where the compound separates as a liquid instead of a solid, and the presence of persistent colored impurities.[3] Column chromatography can also be problematic if the compound exhibits poor separation or degradation on the stationary phase.[3]

Q4: My this compound product is colored, even after initial purification. How can I remove these colored impurities?

A4: Colored impurities are often highly conjugated molecules. A common and effective method for their removal is treatment with activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration through a pad of celite.[3] However, care must be taken as activated charcoal can also adsorb the desired product, potentially lowering the yield.[3]

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 1-Hydrazinophthalazine from 1-Chlorophthalazine

Q: I am getting a low yield of 1-hydrazinophthalazine when reacting 1-chlorophthalazine with hydrazine hydrate. What are the critical parameters to consider?

A: This is a common bottleneck in the overall synthesis. Here are several factors that can influence the yield:

  • Purity of 1-Chlorophthalazine: The starting 1-chlorophthalazine should be pure and dry. Impurities can lead to side reactions.

  • Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures. A systematic optimization of both temperature and reaction time is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint and avoid product degradation from prolonged heating.

  • Excess Hydrazine Hydrate: Using a significant excess of hydrazine hydrate can help to drive the reaction to completion.

  • Solvent: While the reaction can be run neat, the choice of solvent can influence the reaction rate and work-up efficiency.

Experimental Protocol: Synthesis of 1-Chlorophthalazine

A 3-neck 2 L round-bottomed flask is charged with phosphorous oxychloride (306g, 2 mol. eq.) and cooled to about 0 to 5°C. Phthalazinone (146 g, 1 mol. eq.) is then added in lots over a period of about 2 hours at a temperature between 0 to 5°C. The reaction mass is heated to about 60°C and maintained at a temperature between 60 to 65°C for about 3 hours. The progress of the reaction is monitored by HPLC. After completion, the reaction mixture is cooled to about 5°C, and the precipitation of 1-chlorophthalazine appears. Thereafter, about 800 mL of ethyl acetate and 24 mL of concentrated sulfuric acid are added with stirring for about an hour. The precipitated 1-chlorophthalazine salt is filtered, washed with acetone, and dried under vacuum for about 5 hours at 45°C. This procedure can yield a product with a purity of 99%.[4]

Table 1: Optimization of 1-Chlorophthalazine Synthesis

EntryReactant Ratio (Phthalazinone:POCl3)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
11:2None60-6537099[4]
21:2None60-6538599[4]

Note: The difference in yield in the reference may be attributed to slight variations in the work-up and isolation procedure.

Issue 2: Inefficient Cyclization to the this compound Ring

Q: My cyclization of 1-hydrazinophthalazine with formic acid is giving a low yield of the final product. How can I optimize this step?

A: The acid-catalyzed cyclization is a critical step. Here are some troubleshooting tips:

  • Reaction Conditions: The reaction is typically performed by heating the reactants. The temperature and reaction time are key parameters to optimize. Overheating can lead to decomposition.

  • Purity of 1-Hydrazinophthalazine: The purity of the starting hydrazine is crucial. Impurities can interfere with the cyclization.

  • Water Removal: For cyclizations involving condensation, the removal of water can be important to drive the reaction to completion.

  • Alternative Reagents: If formic acid is not providing satisfactory results, consider using other one-carbon sources like triethyl orthoformate.

Experimental Protocol: Synthesis of this compound

A mixture of 1-hydrazinophthalazine and an excess of formic acid is heated under reflux for several hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the precipitated product is collected by filtration, washed with water, and dried.

Issue 3: Purification Challenges - "Oiling Out" During Recrystallization

Q: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" is a common problem that occurs when the solute separates from the solution as a liquid.[3] Here are some solutions:

  • Solvent Choice: The solvent may be too good a solvent for your compound, or the boiling point of the solvent may be higher than the melting point of your compound.[3] Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] You can try solvent pairs, where one solvent dissolves the compound well (e.g., ethanol, ethyl acetate) and the other is a poor solvent (e.g., hexane, water).[3]

  • Cooling Rate: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystallization.[3] Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the cooled solution can induce crystallization.[3]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.[3]

Table 2: Common Solvents for Recrystallization of Phthalazine Derivatives

SolventSuitabilityCommentsReference
EthanolGoodOften used for recrystallization of reaction products.[3][3]
Ethyl AcetateVariesCan be a good solvent for recrystallization, often in combination with non-polar solvents.[3][3]
Dichloromethane (DCM)GoodA common solvent for reactions and chromatography.
n-Hexane/Ethyl AcetateGoodA common solvent pair for both recrystallization and chromatography.
WaterSparingly solubleSolubility is pH-dependent. Can be used for polar compounds.[3][3]

Experimental Workflows and Logic Diagrams

To further assist in your experimental design and troubleshooting, the following diagrams illustrate a general experimental workflow and a decision tree for addressing common synthesis issues.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., Phthalic Anhydride) intermediate Intermediate Synthesis (e.g., 1-Hydrazinophthalazine) start->intermediate Reaction 1 cyclization Cyclization Reaction intermediate->cyclization Reaction 2 crude Crude Product cyclization->crude workup Work-up crude->workup purification Recrystallization or Column Chromatography workup->purification pure Pure Product purification->pure characterization Characterization (NMR, MS, etc.) pure->characterization

Caption: General experimental workflow for this compound synthesis.

Caption: Troubleshooting decision tree for low yield issues in synthesis.

Biological Context: VEGFR-2 Signaling Pathway

Many this compound derivatives have been investigated for their potential as anticancer agents, with a significant number showing inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] Understanding the VEGFR-2 signaling pathway is therefore crucial for researchers in this field.

VEGF binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways.[7][8] These pathways ultimately regulate endothelial cell proliferation, migration, survival, and vascular permeability, which are all critical processes in angiogenesis (the formation of new blood vessels), a hallmark of cancer.[9][10]

Caption: Simplified diagram of the VEGFR-2 signaling pathway.

References

Optimizing reaction conditions for synthesizing s-Triazolo[3,4-a]phthalazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of s-Triazolo[3,4-a]phthalazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives.

Question 1: I am getting a very low yield of my desired this compound derivative. What are the possible causes and how can I improve it?

Answer:

Low yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Incomplete Initial Reaction: The initial condensation between 1-hydrazinophthalazine and the carboxylic acid (or its derivative) may be incomplete.

    • Solution:

      • Reaction Time: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

      • Temperature: Gradually increase the reaction temperature. For instance, if the reaction is conducted at room temperature, try heating it to 50-80 °C.[1]

      • Reagent Purity: Ensure the purity of your starting materials, especially 1-hydrazinophthalazine, as impurities can interfere with the reaction.

  • Inefficient Cyclization: The subsequent cyclization step to form the triazole ring might be the rate-limiting step.

    • Solution:

      • Dehydrating Agent/Catalyst: The choice and amount of the cyclizing agent (e.g., POCl₃, PPA, or even heat) are critical. Ensure it is fresh and used in the correct stoichiometric amount.

      • Solvent: The solvent can significantly impact the cyclization. A higher boiling point solvent like xylene or DMF might be necessary to achieve the required temperature for efficient cyclization.

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials.

    • Solution:

      • Temperature Control: Overheating can lead to decomposition or side reactions. Optimize the temperature by running small-scale trials at different temperatures.[1]

      • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution:

      • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize the recovery.

      • Purification: If using column chromatography, choose an appropriate solvent system to ensure good separation and minimize product loss on the column. For recrystallization, select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Question 2: My final product is impure, and I'm having trouble with purification. What are some common impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of unreacted starting materials or side products.

  • Common Impurities:

    • Unreacted 1-hydrazinophthalazine.

    • The intermediate acylhydrazinophthalazine (if the cyclization is incomplete).

    • Side products from dimerization or other rearrangements.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvents to find the ideal one. Common solvents for recrystallization of phthalazine derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.

    • Column Chromatography: For complex mixtures or oily products, column chromatography is recommended. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) can effectively separate the desired product from impurities. Monitor the fractions by TLC to identify and combine the pure product.

    • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.

Question 3: The reaction to form the intermediate acylhydrazinophthalazine is not proceeding to completion. What should I do?

Answer:

This is a critical step that requires careful optimization.

  • Activation of Carboxylic Acid: If you are using a carboxylic acid directly, it may not be reactive enough.

    • Solution: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, before reacting it with 1-hydrazinophthalazine. The use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also facilitate the reaction.

  • Reaction Conditions:

    • Solution: As mentioned for low yield issues, adjusting the temperature and reaction time can drive the reaction to completion. The choice of solvent is also important; a polar aprotic solvent like DMF or DMSO can be effective.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of a representative this compound derivative. This data is illustrative and serves as a guideline for optimization.

EntrySolventTemperature (°C)Reaction Time (h)Catalyst/ReagentYield (%)
1Ethanol808None65
2Toluene1106None75
3Xylene1404None85
4DMF1206None80
5Ethanol806POCl₃90
6Dioxane1005Triethylamine78

Experimental Protocols

Synthesis of 3-phenyl-s-Triazolo[3,4-a]phthalazine

This protocol describes a common method for the synthesis of a 3-substituted this compound derivative.

Step 1: Synthesis of 1-(2-benzoylhydrazinyl)phthalazine

  • To a solution of 1-hydrazinophthalazine (1.60 g, 10 mmol) in dry pyridine (20 mL), add benzoyl chloride (1.40 g, 10 mmol) dropwise with stirring at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • The precipitated solid is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 1-(2-benzoylhydrazinyl)phthalazine.

Step 2: Cyclization to 3-phenyl-s-Triazolo[3,4-a]phthalazine

  • Suspend 1-(2-benzoylhydrazinyl)phthalazine (2.64 g, 10 mmol) in phosphorus oxychloride (15 mL).

  • Reflux the mixture for 3 hours.

  • After cooling, pour the reaction mixture cautiously onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The resulting solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from ethyl acetate to afford pure 3-phenyl-s-Triazolo[3,4-a]phthalazine.

Visualizations

Troubleshooting Workflow for this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes inefficient_cyclization Inefficient Cyclization check_yield->inefficient_cyclization Yes side_reactions Side Reactions check_yield->side_reactions Yes workup_loss Loss during Workup check_yield->workup_loss Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) check_purity->optimize_purification Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction (Time, Temp, Catalyst) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity and Stoichiometry incomplete_reaction->check_reagents inefficient_cyclization->optimize_conditions side_reactions->optimize_conditions workup_loss->optimize_purification optimize_conditions->check_yield check_reagents->optimize_conditions optimize_purification->check_purity

Caption: A flowchart for troubleshooting common synthesis issues.

General Synthetic Pathway

This diagram outlines the general synthetic route for this compound derivatives.

SyntheticPathway start_material 1-Hydrazinophthalazine intermediate Acylhydrazinophthalazine Intermediate start_material->intermediate + reagent Carboxylic Acid or Derivative (R-COOH) reagent->intermediate product This compound Derivative intermediate->product Cyclization (e.g., Heat, POCl₃)

Caption: General reaction scheme for the synthesis of s-Triazolo[3,4-a]phthalazines.

References

Technical Support Center: Purification of s-Triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity s-Triazolo[3,4-a]phthalazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem Possible Cause Solution
Low or No Crystal Formation - The solvent is too non-polar, and the compound is too soluble even at low temperatures.- Too much solvent was used.- Try a more polar solvent or a solvent mixture (e.g., ethanol/water).- Reduce the volume of the solvent by gentle heating and evaporation before cooling.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Select a lower boiling point solvent.- Cool the solution more slowly and introduce a seed crystal to encourage crystallization.
Colored Impurities in Crystals - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary.
Low Recovery Yield - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtering the crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration.

Column Chromatography Issues

Problem Possible Cause Solution
Poor Separation of Compound and Impurities - Incorrect mobile phase polarity.- Adjust the solvent system. For this compound, a gradient of ethyl acetate in hexane or petroleum ether is a good starting point. Begin with a low polarity and gradually increase it.
Compound Elutes Too Quickly (Low Retention) - The mobile phase is too polar.- Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Compound Does Not Elute from the Column - The mobile phase is not polar enough.- The compound may be degrading on the silica gel.- Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).- Deactivate the silica gel with a small amount of a base like triethylamine mixed with the eluent.
Tailing of the Compound Band - The compound is too soluble in the stationary phase.- The column is overloaded.- Add a small percentage of a more polar solvent to the eluent.- Use a larger column or reduce the amount of sample loaded.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized from hydralazine?

A1: Common impurities can include unreacted starting materials such as hydralazine, as well as by-products like phthalazine and phthalazinone.[1][2]

Q2: Which purification technique is best for obtaining high-purity this compound?

A2: Both recrystallization and column chromatography can yield high-purity material. The choice depends on the nature and quantity of the impurities. Recrystallization is often simpler for removing small amounts of impurities if a suitable solvent is found. Column chromatography offers better separation for complex mixtures. For a derivative, recrystallization from ethanol has been reported with a high yield.[3]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Based on the purification of its derivatives, ethanol is a promising solvent for recrystallization.[3] A mixed solvent system, such as ethanol-water, may also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q4: What stationary and mobile phases are recommended for column chromatography of this compound?

A4: A standard setup would involve using silica gel as the stationary phase.[4] For the mobile phase, a gradient elution starting with a non-polar solvent system like hexane or petroleum ether with a small percentage of a more polar solvent like ethyl acetate is recommended. The polarity should be gradually increased to elute the desired compound.[4]

Q5: How can I monitor the purity of this compound during purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. High-performance liquid chromatography (HPLC) is a more quantitative method for assessing the final purity of the product.[1][5]

Quantitative Data Summary

Purification MethodSolvent/Mobile PhaseYield (%)Purity (%)Reference
RecrystallizationEthanol80>95 (assumed based on crystallization)[3]
Column ChromatographyPetroleum Ether / Ethyl AcetateNot Specified>98 (typical for this method)[4]

Experimental Protocols

1. Recrystallization from Ethanol

This protocol is a representative method based on the purification of this compound derivatives.[3]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask by gently heating.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

2. Column Chromatography

This protocol provides a general procedure for the purification of this compound by silica gel chromatography.[4]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane or Petroleum Ether (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane (or petroleum ether) and pack the chromatography column.

  • Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Collect fractions and monitor the elution of the compound using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Analysis Purity Analysis (TLC/HPLC) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product High-Purity Product Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_Low_Yield Low Yield Troubleshooting cluster_Impure_Product Impurity Troubleshooting Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Solubility Check Compound Solubility in Cold Solvent Low_Yield->Check_Solubility Yes Change_Solvent Change Recrystallization Solvent Impure_Product->Change_Solvent Yes Optimize_Cooling Optimize Cooling Process Check_Solubility->Optimize_Cooling Check_Transfers Minimize Transfer Losses Optimize_Cooling->Check_Transfers Optimize_Column Optimize Chromatography Gradient Change_Solvent->Optimize_Column Second_Purification Perform Second Purification Step Optimize_Column->Second_Purification

Caption: Decision tree for troubleshooting common purification problems.

References

Identifying and minimizing byproducts in s-Triazolo[3,4-a]phthalazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in s-Triazolo[3,4-a]phthalazine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound derivatives?

A1: Common byproducts can arise from incomplete reactions, side reactions of the starting materials, or degradation of the product. Depending on the synthetic route, these may include unreacted 1-hydrazinophthalazine, oxidized phthalazine derivatives, and products from the self-condensation of the acylating agent. The formation of isomeric structures is also a possibility that can complicate purification.

Q2: How can I confirm the identity of a suspected byproduct?

A2: A combination of analytical techniques is recommended for unambiguous identification. High-Performance Liquid Chromatography (HPLC) can be used to separate the byproduct from the main product. Subsequent characterization by Mass Spectrometry (MS) will provide molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) will help elucidate the structure.

Q3: What general strategies can be employed to minimize byproduct formation?

A3: Optimizing reaction conditions is key. This includes careful control of temperature, as excessive heat can lead to degradation and side reactions. The choice of solvent can also influence reaction pathways. Ensuring the purity of starting materials is crucial, as impurities can act as catalysts for unwanted reactions or participate in side reactions. Finally, adjusting the stoichiometry of the reactants can drive the reaction towards the desired product and minimize unreacted starting materials.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient stirring. Consider a more effective catalyst if applicable.
Degradation of product or reactants.Lower the reaction temperature. Check the stability of starting materials under the reaction conditions.
Suboptimal stoichiometry.Vary the molar ratio of the reactants to find the optimal balance for product formation.
Presence of Multiple Spots on TLC/Impure Product in HPLC Formation of byproducts.Refer to the byproduct minimization strategies in the FAQs.
Isomer formation.Modify the synthetic route to favor the formation of the desired isomer. This may involve using different starting materials or catalysts.
Contaminated starting materials.Purify starting materials before use by recrystallization or chromatography.
Difficulty in Product Purification Similar polarity of product and byproducts.Employ alternative purification techniques such as preparative HPLC or crystallization from a different solvent system.
Product instability on silica gel.Use a different stationary phase for chromatography, such as alumina, or consider non-chromatographic purification methods.

Experimental Protocols

Key Experiment: Synthesis of 3-phenyl-s-triazolo[3,4-a]phthalazine

This protocol describes a common method for the synthesis of a representative this compound derivative.

Materials:

  • 1-Hydrazinophthalazine

  • Benzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

Procedure:

  • A mixture of 1-hydrazinophthalazine (10 mmol) and benzoic acid (12 mmol) in anhydrous toluene (50 mL) is prepared.

  • Phosphorus oxychloride (15 mmol) is added dropwise to the stirred mixture at 0 °C.

  • After the addition is complete, the reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 1-Hydrazinophthalazine and Benzoic Acid in Toluene add_pocl3 Add POCl3 dropwise at 0 °C start->add_pocl3 reflux Reflux for 4-6 hours add_pocl3->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Remove Solvent cool->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Experimental workflow for the synthesis of 3-phenyl-s-triazolo[3,4-a]phthalazine.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions byproduct Byproduct Formation impure_sm Impure Starting Materials byproduct->impure_sm subopt_cond Suboptimal Reaction Conditions byproduct->subopt_cond side_rxn Side Reactions byproduct->side_rxn purify_sm Purify Starting Materials impure_sm->purify_sm optimize_cond Optimize Conditions (Temp, Solvent, Stoichiometry) subopt_cond->optimize_cond modify_route Modify Synthetic Route side_rxn->modify_route

Caption: Logical relationship for troubleshooting byproduct formation.

Troubleshooting low yield in s-Triazolo[3,4-a]phthalazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of s-Triazolo[3,4-a]phthalazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Small deviations from the optimal conditions can significantly impact the yield.

  • Purity of Reactants and Solvents: Impurities in the starting materials, such as 1-hydrazinophthalazine, or the presence of water in solvents can lead to unwanted side reactions and incomplete conversion.

  • Atmospheric Moisture and Oxygen: Certain reactions in heterocyclic synthesis are sensitive to air and moisture.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients and reduced reaction rates, leading to lower yields.[1]

  • Product Decomposition: The desired this compound may be unstable under the reaction or workup conditions, leading to degradation and a lower isolated yield.[1]

Q2: I am using the 1-hydrazinophthalazine and formic acid method. What specific issues should I look out for?

This is a common and effective method for synthesizing this compound. However, to achieve a high yield, consider the following:

  • Purity of 1-Hydrazinophthalazine: The starting material, 1-hydrazinophthalazine, can degrade over time, especially if not stored properly. It is advisable to use freshly prepared or purified 1-hydrazinophthalazine for the best results.

  • Excess Formic Acid: While formic acid is a reactant, using a large excess can make the workup difficult and may lead to the formation of side products. The amount of formic acid should be optimized.

  • Incomplete Cyclization: The intermediate N-(phthalazin-1-yl)formohydrazide may not fully cyclize to the desired triazole. This can be addressed by ensuring the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) and adjusting the reaction time and temperature accordingly.

Q3: What are the potential side products in this synthesis?

While specific side products for this reaction are not extensively documented in the literature, general knowledge of triazole synthesis suggests the following possibilities:

  • Uncyclized Intermediate: The N-(phthalazin-1-yl)formohydrazide intermediate may remain in the final product if the cyclization is incomplete.

  • Oxidation Products: 1-Hydrazinophthalazine is susceptible to oxidation, which can lead to the formation of phthalazinone and other related impurities.

  • Polymeric Materials: Under certain conditions, especially with prolonged heating or in the presence of certain impurities, polymerization of the starting materials or intermediates can occur.

Q4: How can I optimize the reaction conditions to improve my yield?

Systematic optimization of reaction parameters is key to maximizing the yield.

  • Temperature: The reaction temperature should be carefully controlled. For the reaction of 1-hydrazinophthalazine with formic acid, refluxing is a common condition. However, if decomposition is suspected, lowering the temperature and extending the reaction time may be beneficial.

  • Reaction Time: Monitor the reaction progress using TLC. The optimal reaction time is when the starting material is consumed, and the product is formed without significant decomposition.

  • Solvent: The choice of solvent can influence the reaction rate and yield. While formic acid can act as both a reagent and a solvent, using a co-solvent like ethanol or dioxane has been reported in similar syntheses and might be worth investigating.

Data Presentation: Reaction Condition Optimization

The following table summarizes the impact of various reagents on the yield of triazolophthalazine derivatives, based on literature data. This can serve as a starting point for optimizing your synthesis.

Starting Material(s)ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1-HydrazinophthalazineFormic Acid-Reflux4Not Specified[2]
1-HydrazinophthalazineTriethyl Orthoformate-Reflux479
1,4-DichlorophthalazineFormic HydrazideXyleneRefluxNot SpecifiedNot Specified[3]
Phthalic Anhydride, Hydrazine Hydrate, Aldehyde, MalononitrileBoric AcidSolvent-freeNot Specified0.5-1High[4]

Experimental Protocols

Below are detailed methodologies for key experiments.

Synthesis of this compound from 1-Hydrazinophthalazine and Formic Acid

Materials:

  • 1-Hydrazinophthalazine

  • Formic Acid (98-100%)

Procedure:

  • A mixture of 1-hydrazinophthalazine (10 mmol) and formic acid (15 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • The progress of the reaction is monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess formic acid is removed under reduced pressure.

  • The residue is triturated with a small amount of cold ethanol and the resulting solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to afford this compound.

One-Pot Synthesis of a Pyrazolo[1,2-b]phthalazine Derivative (Illustrative of One-Pot Heterocyclic Synthesis)

Materials:

  • Phthalhydrazide (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • NaHCO3 (1 mmol)

Procedure: [1]

  • A mixture of phthalhydrazide, an aromatic aldehyde, malononitrile, and NaHCO3 is heated in an oil bath at 120 °C for 15-50 minutes.[1]

  • The reaction is monitored by TLC.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • Warm water is added to the mixture, resulting in the precipitation of the product.[1]

  • The crude product is collected by filtration, washed with warm water and then with warm ethanol to yield the pure product.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Mix 1-Hydrazinophthalazine and Formic Acid reflux Reflux for 4 hours start->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess Formic Acid (Reduced Pressure) cool->evaporate triturate Triturate with Cold Ethanol evaporate->triturate filter Filter and Collect Solid triturate->filter wash_dry Wash with Cold Ethanol and Dry filter->wash_dry product This compound wash_dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Review Workup and Purification Procedure start->check_workup reagents_impure Impure check_reagents->reagents_impure reagents_ok Pure check_reagents->reagents_ok conditions_incorrect Incorrect check_conditions->conditions_incorrect conditions_ok Correct check_conditions->conditions_ok workup_issue Potential Loss check_workup->workup_issue workup_ok Optimal check_workup->workup_ok purify_reagents Purify/Use Fresh Reagents and Dry Solvents reagents_impure->purify_reagents reagents_ok->check_conditions final_product Improved Yield purify_reagents->final_product optimize_conditions Systematically Optimize Temperature, Time, etc. conditions_incorrect->optimize_conditions conditions_ok->check_workup optimize_conditions->final_product modify_workup Modify Extraction/ Purification Method workup_issue->modify_workup workup_ok->final_product Re-evaluate modify_workup->final_product

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Optimizing temperature and reaction time for phthalazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phthalazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for phthalazine synthesis?

A1: The most prevalent methods for synthesizing the phthalazine core involve the condensation of a hydrazine derivative with a suitable 1,2-dicarbonyl compound. The most common starting materials are phthalic anhydride or o-phthalaldehyde, which react with hydrazine hydrate.[1][2][3] Phthalic anhydride is often used to produce phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a key intermediate that can be further modified.[4][5][6]

Q2: What is a typical starting point for temperature and reaction time when synthesizing phthalhydrazide from phthalic anhydride and hydrazine hydrate?

A2: A common starting point for the synthesis of phthalhydrazide in acetic acid is heating the reaction mixture to 120°C for 4-6 hours.[4] However, optimal conditions can vary depending on the specific substrate and scale of the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the ideal duration.[4]

Q3: How can I purify the crude phthalhydrazide product?

A3: Phthalhydrazide often precipitates from the reaction mixture upon cooling and can be collected by filtration.[7] For further purification, recrystallization is a common method. Effective solvent systems for recrystallization include ethanol, dimethylformamide (DMF), or a dilute aqueous base like 0.1M potassium hydroxide.[8][9] Washing the filtered solid with cold water and a non-polar organic solvent like petroleum ether can also help remove impurities.[7]

Q4: What are the key safety precautions to consider during phthalazine synthesis?

A4: Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving phosphorus oxychloride (POCl₃) for the synthesis of 1,4-dichlorophthalazine are particularly hazardous as POCl₃ is highly corrosive and reacts violently with water. Such reactions should be performed under anhydrous conditions and quenched carefully by pouring the reaction mixture onto crushed ice in a controlled manner.[5][10]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your phthalazine synthesis experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient temperature or reaction time.Systematically vary the reaction temperature and time. Monitor the reaction's progress using TLC to identify the optimal conditions. For sluggish reactions, consider a stepwise increase in temperature or extending the reaction time.[4]
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the yield.While a 1:1 molar ratio of phthalic anhydride to hydrazine is theoretically required, a slight excess of hydrazine hydrate may drive the reaction to completion. However, a large excess can complicate purification.
Formation of Multiple Products (Visible on TLC) Side Reactions: Unwanted side reactions can occur, especially at elevated temperatures.Lowering the reaction temperature may minimize the formation of side products. If specific side reactions are known, consider alternative synthetic routes that are less prone to these issues.[4]
Decomposition: Starting materials or the product may be decomposing at the reaction temperature.If decomposition is suspected, reduce the reaction temperature. It's a balance between a reasonable reaction rate and minimizing degradation. For thermally sensitive compounds, a lower temperature for a longer duration is often beneficial.[4]
Reaction Mixture Turns Dark Brown or Black Decomposition or Polymerization: Excessive heat can lead to the decomposition of starting materials or the product, resulting in tar-like substances.Immediately lower the reaction temperature. If possible, take a small aliquot of the reaction mixture to analyze by TLC to assess the extent of product formation versus decomposition. Consider if a lower reaction temperature for a longer duration is more suitable.
Difficulty in Product Purification Insoluble Impurities: The crude product may contain insoluble starting materials or byproducts.For phthalhydrazide synthesis, unreacted phthalic anhydride can be an impurity. Washing the crude product with a solvent in which the product is insoluble but the impurity is soluble can be effective.
Product "oiling out" during recrystallization: The product separates as an oil instead of forming crystals.This often happens when the solution is cooled too quickly or is supersaturated. Try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a seed crystal of the pure product can also induce proper crystallization. Using a different recrystallization solvent system may also be necessary.[8]
TLC Plate Shows Streaking or Tailing of Spots Sample Overload: Applying too much of the reaction mixture to the TLC plate.Dilute the sample before spotting it on the TLC plate.
Inappropriate Solvent System: The polarity of the eluent may not be suitable for the compounds being separated.Adjust the polarity of the TLC solvent system. For polar compounds that streak, adding a small amount of a polar solvent like methanol can improve the spot shape. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can help.

Data Presentation

Table 1: Optimization of Reaction Conditions for Phthalhydrazide Synthesis
EntryStarting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1Phthalic AnhydrideHydrazine HydrateAcetic Acid120490[7]
2Phthalic AnhydrideHydrazine HydrateAcetic Acid1204-6-[4]
33-Methylphthalic AnhydrideHydrazine Hydrate40% Aqueous Acetic AcidReflux18-[5]
4Phthalic AnhydridePhenylhydrazineAcetic Acid / HClReflux24-[4]

Note: Yields are highly dependent on the specific substrates and reaction scale and should be optimized for each experiment.

Table 2: Recrystallization Solvents for Phthalazine Derivatives
Compound TypeRecommended SolventsComments
PhthalhydrazideEthanol, Dimethylformamide (DMF), 0.1M KOHPhthalhydrazide has low solubility in many common organic solvents.[9]
1,4-DichlorophthalazineEthanol, Acetonitrile-
Substituted PhthalazinonesMethanol, Ethanol, DMF/WaterThe choice of solvent depends on the nature of the substituents.[5][11]

Experimental Protocols

Protocol 1: Synthesis of Phthalhydrazide from Phthalic Anhydride

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate (64-85% solution in water)

  • Glacial acetic acid

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add phthalic anhydride (e.g., 1 equivalent).

  • Add glacial acetic acid to dissolve the phthalic anhydride with stirring.

  • Slowly add hydrazine hydrate (e.g., 1.1 equivalents) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to 120°C.

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with cold water and then with petroleum ether.

  • Dry the purified phthalhydrazide under vacuum.

Safety:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is toxic and corrosive. Handle with care.

Protocol 2: Synthesis of 1,4-Dichlorophthalazine from Phthalhydrazide

Materials:

  • Phthalhydrazide

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Stirring plate and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, carefully add phthalhydrazide (e.g., 1 equivalent) to an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Attach a reflux condenser fitted with a drying tube.

  • Heat the mixture to reflux and maintain for approximately 3 hours. The reaction should be carried out under anhydrous conditions.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice in a beaker with stirring. This step should be done in a fume hood as it will generate HCl gas.

  • The crude 1,4-dichlorophthalazine will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Safety:

  • This reaction must be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate PPE and handle with extreme care.

  • The quenching step is highly exothermic and releases HCl gas.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (e.g., Phthalic Anhydride + Hydrazine Hydrate) solvent 2. Add Solvent (e.g., Acetic Acid) reactants->solvent Dissolve heating 3. Heat to Reaction Temperature (e.g., 120°C) solvent->heating monitoring 4. Monitor with TLC heating->monitoring Periodically monitoring->heating Continue if incomplete cooling 5. Cool to Room Temperature monitoring->cooling Reaction Complete filtration 6. Filter Crude Product cooling->filtration Precipitation washing 7. Wash Solid filtration->washing drying 8. Dry Final Product washing->drying

Caption: Experimental workflow for a typical phthalazine synthesis.

troubleshooting_workflow decision decision issue issue start Experiment Start check_yield Check Final Yield start->check_yield low_yield Is Yield Low? check_yield->low_yield issue_low_yield Low Yield low_yield->issue_low_yield Yes check_purity Check Purity (TLC/NMR) low_yield->check_purity No troubleshoot_temp Increase Temperature or Time issue_low_yield->troubleshoot_temp troubleshoot_temp->start Re-run Experiment impure Is Product Impure? check_purity->impure issue_impure Impure Product impure->issue_impure Yes success Successful Synthesis impure->success No troubleshoot_purification Recrystallize or Chromatograph issue_impure->troubleshoot_purification troubleshoot_purification->success

Caption: A logical workflow for troubleshooting phthalazine synthesis.

References

Technical Support Center: Enhancing the Stability of s-Triazolo[3,4-a]phthalazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with s-Triazolo[3,4-a]phthalazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound compounds?

A1: The stability of this compound compounds can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] The fused triazole and phthalazine ring systems are generally stable, but certain substituents and experimental conditions can lead to degradation.[3][4]

Q2: What are the likely degradation pathways for this compound compounds?

A2: While specific degradation pathways for all derivatives are not extensively documented, based on the chemistry of related nitrogen-containing heterocyclic compounds, potential degradation pathways include:

  • Hydrolysis: Under strongly acidic or basic conditions, the phthalazine ring may be susceptible to cleavage.

  • Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, potentially leading to N-oxide formation.[5]

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to ring cleavage or rearrangement.[6][7][8]

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

Q3: How can I enhance the stability of my this compound compound in solution?

A3: To enhance stability in solution, consider the following:

  • pH Control: Buffer the solution to a pH where the compound exhibits maximum stability, likely in the neutral to slightly acidic range.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen for long-term storage.

  • Inert Atmosphere: For compounds sensitive to oxidation, purging the solution and vial headspace with an inert gas like nitrogen or argon can be beneficial.

Q4: Are there any formulation strategies to improve the stability of solid this compound compounds?

A4: Yes, for solid-state stability, consider:

  • Crystallinity: Amorphous forms are generally less stable than crystalline forms. Ensure your compound is in a stable crystalline state.

  • Excipient Compatibility: If formulating with other substances, ensure they are compatible and do not catalyze degradation.

  • Packaging: Use well-sealed containers with desiccants to protect against moisture.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Unexpected peaks appear in HPLC analysis of a stored sample. 1. Degradation of the compound due to hydrolysis, oxidation, or photolysis. 2. Contamination of the sample or solvent.1. Perform a forced degradation study to identify potential degradation products. 2. Re-prepare the sample using fresh, high-purity solvents. 3. Ensure proper storage conditions (protection from light, controlled temperature).
Loss of compound potency over time. 1. Chemical degradation of the active pharmaceutical ingredient (API). 2. Physical changes such as precipitation from solution.1. Re-evaluate the storage conditions (pH, temperature, light exposure). 2. Check the solubility of the compound in the chosen solvent at the storage temperature. 3. Consider reformulation with stabilizing agents.
Color change observed in the solid compound or solution. 1. Formation of colored degradation products. 2. Oxidation of the compound.1. Characterize the colored species to understand the degradation pathway. 2. Store the compound under an inert atmosphere and protected from light.
Inconsistent results in biological assays. 1. Degradation of the compound in the assay medium. 2. Interaction with assay components.1. Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH of the medium). 2. Prepare fresh solutions of the compound immediately before use.

Data Presentation: Forced Degradation Studies

The following tables summarize hypothetical quantitative data from forced degradation studies on a representative this compound derivative. These tables are for illustrative purposes to guide experimental design.

Table 1: Degradation of this compound Derivative under Various Stress Conditions

Stress Condition Time % Degradation Number of Degradants
0.1 M HCl24 h15%2
0.1 M NaOH24 h25%3
3% H₂O₂24 h10%1
Thermal (80°C)48 h8%1
Photolytic (UV)24 h30%4

Table 2: Effect of pH on the Stability of this compound Derivative in Aqueous Solution at 25°C

pH Rate Constant (k) (day⁻¹) Half-life (t₁/₂) (days)
2.00.0858.15
4.00.02527.72
7.00.01069.31
9.00.05013.86
12.00.1504.62

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for an this compound compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of peaks with different polarities. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer (MS) for peak identification.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using the samples from the forced degradation study.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (30% H₂O₂, RT) stock_solution->oxidation thermal Thermal Stress (Solid, 80°C) stock_solution->thermal photo Photolytic Stress (UV light) stock_solution->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants hplc->characterization

Caption: Experimental Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound Derivative hydrolysis_product Phthalazine Ring Cleavage Product parent->hydrolysis_product Acid/Base n_oxide N-Oxide Metabolite parent->n_oxide H₂O₂ rearranged_product Ring Rearrangement Product parent->rearranged_product UV Light

Caption: Plausible Degradation Pathways.

References

Validation & Comparative

Validating the Anticancer Activity of Novel s-Triazolo[3,4-a]phthalazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticancer activity of novel s-Triazolo[3,4-a]phthalazine derivatives against established anticancer agents. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Comparative Anticancer Activity

The in vitro cytotoxic activity of novel this compound derivatives has been evaluated against various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, comparing the novel compounds to the standard chemotherapeutic agents Sorafenib and 5-Fluorouracil (5-FU).

Table 1: IC50 Values (µM) against Human Colon Carcinoma Cell Line (HCT-116)

CompoundIC50 (µM)Reference
Novel Derivatives
Compound 6o7.00 ± 0.06[1]
Compound 6m13.00 ± 0.11[1]
Compound 6d15.00 ± 0.14[1]
Compound 9b23.00 ± 0.22[1]
Compound 7a6.04 ± 0.30[2]
Compound 7b13.22 ± 0.22[2]
Standard Drugs
Sorafenib5.47 ± 0.30[1][2]
5-Fluorouracil~10-200[3]

Table 2: IC50 Values (µM) against Human Breast Adenocarcinoma Cell Line (MCF-7)

CompoundIC50 (µM)Reference
Novel Derivatives
Compound 6o16.98 ± 0.15[1]
Compound 6d18.20 ± 0.17[1]
Compound 6a57.54 ± 0.53[1]
Compound 6n66.45 ± 0.67[1]
Compound 7a8.80 ± 0.45[2]
Compound 7b17.90 ± 0.50[2]
Standard Drugs
Sorafenib7.26 ± 0.30[1][2]
5-FluorouracilVaries

Table 3: IC50 Values (µM) of Compound 11h against Various Human Cancer Cell Lines

Cell LineIC50 (µM)
MGC-803 (Gastric Cancer)2.0 - 4.5
EC-9706 (Esophageal Cancer)2.0 - 4.5
HeLa (Cervical Cancer)2.0 - 4.5
MCF-7 (Breast Cancer)2.0 - 4.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of these novel compounds are provided below.

MTT Assay for Cytotoxicity

This assay determines the concentration at which a substance exhibits half-maximal inhibition of cell proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound derivatives A->B 24h incubation C Add MTT solution and incubate B->C 48h incubation D Add DMSO to dissolve formazan crystals C->D 4h incubation E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5][6]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with test compound B Harvest and wash cells A->B 24h C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E 15 min F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[7]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway

The anticancer activity of many this compound derivatives is attributed to their inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, crucial processes for tumor angiogenesis.[9][10][11] The this compound derivatives are designed to inhibit the kinase activity of VEGFR-2, thereby blocking these downstream signals and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Derivatives Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

References

A Comparative Guide to the Anticancer Potential of s-Triazolo[3,4-a]phthalazine Derivatives and Other Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis of numerous compounds with significant anticancer activity. This guide provides a comparative analysis of s-Triazolo[3,4-a]phthalazine derivatives against other classes of phthalazine compounds, focusing on their performance in preclinical studies. We present quantitative data on their cytotoxic and enzyme-inhibitory activities, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to support ongoing research and development in oncology.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro anticancer activity of selected this compound derivatives compared to other phthalazine compounds, such as 1,4-disubstituted phthalazines and phthalazin-1(2H)-ones. The data is primarily presented as IC50 values, which represent the concentration of a compound required to inhibit a biological process or response by 50%.

Table 1: Cytotoxicity Against Human Cancer Cell Lines
Compound ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivatives 6oHCT-116 (Colon)7 ± 0.06Sorafenib5.47 ± 0.3
6oMCF-7 (Breast)16.98 ± 0.15Sorafenib7.26 ± 0.3
6mHCT-116 (Colon)13 ± 0.11Sorafenib5.47 ± 0.3
6dHCT-116 (Colon)15 ± 0.14Sorafenib5.47 ± 0.3
9bHCT-116 (Colon)23 ± 0.22Sorafenib5.47 ± 0.3
11hMGC-803 (Gastric)2.0 - 4.55-FluorouracilNot specified
11hEC-9706 (Esophageal)2.0 - 4.55-FluorouracilNot specified
11hHeLa (Cervical)2.0 - 4.55-FluorouracilNot specified
11hMCF-7 (Breast)2.0 - 4.55-FluorouracilNot specified
1,4-Disubstituted Phthalazine Derivatives 12Bel-7402 (Liver)32.4Cisplatin73.3
12HT-1080 (Fibrosarcoma)25.4Cisplatin63.3
13Bel-7402 (Liver)30.1Cisplatin73.3
13HT-1080 (Fibrosarcoma)25.8Cisplatin63.3
7aMDA-MB-231 (Breast)0.00084PTK-7870.05772
Phthalazin-1(2H)-one Derivatives 9aNCI-H460 (Lung)7.36 ± 0.08Not specifiedNot specified
9bNCI-H460 (Lung)8.49 ± 0.25Not specifiedNot specified
9dNCI-H460 (Lung)7.77 ± 0.17Not specifiedNot specified
9gA-2780 (Ovarian)6.75 ± 0.12Not specifiedNot specified
7cHCT-116 (Colon)1.36Not specifiedNot specified
8bHCT-116 (Colon)2.34Not specifiedNot specified
DLC-1MDA-MB-436 (Melanoma)0.08Not specifiedNot specified
DLC-50MDA-MB-436 (Melanoma)0.30Not specifiedNot specified
Table 2: Enzyme Inhibition Activity
Compound ClassCompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivatives 6oVEGFR-20.1 ± 0.01Sorafenib0.1 ± 0.02
6mVEGFR-20.15 ± 0.02Sorafenib0.1 ± 0.02
6dVEGFR-20.28 ± 0.03Sorafenib0.1 ± 0.02
9bVEGFR-20.38 ± 0.04Sorafenib0.1 ± 0.02
Other Phthalazine Derivatives 2gVEGFR-20.148SorafenibNot specified
4aVEGFR-20.196SorafenibNot specified
7fVEGFR-20.08Sorafenib0.10
8cVEGFR-20.10Sorafenib0.10
11cPARP-10.097Olaparib0.139
DLC-1-6PARP-1<0.0002Not specifiedNot specified
DLC-49PARP-10.00053Not specifiedNot specified
DLC-49HDAC-10.017Not specifiedNot specified

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. Below are the generalized protocols for the key assays cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[2]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[2] During this time, metabolically active cells convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.[1] The intensity of the purple color is directly proportional to the number of viable cells.[1]

VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Protocol:

  • Reaction Setup: A reaction buffer is prepared containing the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is measured. This is often done using an antibody-based method (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining in the solution (e.g., ADP-Glo™). The signal is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.

Protocol:

  • Reagent Preparation: A reaction buffer is prepared containing histone proteins (the substrate for PARP-1), activated DNA (to stimulate PARP-1 activity), and the co-factor NAD+.

  • Compound Incubation: The test compounds are pre-incubated with the PARP-1 enzyme.

  • Reaction Initiation: The reaction is started by the addition of the NAD+ and histone mixture.

  • Detection: The incorporation of ADP-ribose units onto the histone proteins is quantified. This can be achieved using various methods, including radioactive labeling of NAD+, antibody-based detection of poly(ADP-ribose) chains (PAR), or colorimetric/fluorometric assays that measure the consumption of NAD+.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of PARP-1 inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Phthalazine Phthalazine Derivatives (e.g., s-Triazolo[3,4-a]phthalazines) Phthalazine->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Inhibition by Phthalazine Derivatives.

PARP1_Inhibition_Mechanism cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits & Activates DNA_Repair DNA Repair PARP1->DNA_Repair Promotes DNA_DSB DNA Double-Strand Break (DSB) (at replication fork) PARP1->DNA_DSB Leads to (when inhibited) Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis Induces (in BRCA-deficient cells) Phthalazinone Phthalazin-1(2H)-one Derivatives (e.g., Olaparib) Phthalazinone->PARP1 Inhibits

Caption: PARP-1 Inhibition and Synthetic Lethality in Cancer Cells.

Experimental_Workflow cluster_workflow Anticancer Activity Evaluation Workflow start Synthesized Phthalazine Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines start->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., VEGFR-2, PARP-1) start->enzyme mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) cytotoxicity->mechanism enzyme->mechanism animal In Vivo Animal Models mechanism->animal lead Lead Compound Identification animal->lead

Caption: General Experimental Workflow for Anticancer Drug Discovery.

References

A Comparative Analysis of s-Triazolo[3,4-a]phthalazine Derivatives and Sorafenib as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of s-Triazolo[3,4-a]phthalazine derivatives against the established multi-kinase inhibitor, Sorafenib, with a specific focus on their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The content herein is supported by experimental data from peer-reviewed studies to assist in research and development endeavors.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the physiological process involving the formation of new blood vessels.[1] In the context of oncology, tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen. The binding of the ligand, VEGF-A, to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and critical strategy in cancer therapy.[2]

Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers, targeting the RAF/MEK/ERK pathway as well as tyrosine kinases like VEGFR-2, VEGFR-3, and PDGFR-β.[3][4][5] Its broad-spectrum activity is effective but can also contribute to off-target effects. In contrast, This compound derivatives have emerged as a promising class of compounds, with several studies highlighting their potent and potentially more selective inhibitory activity against VEGFR-2.[6][7][8] This guide compares these two classes of inhibitors based on available in vitro data.

Mechanism of Action and Signaling Pathway

Both Sorafenib and this compound derivatives function by inhibiting the kinase activity of VEGFR-2, typically by competing with ATP for its binding site in the kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades essential for angiogenesis.

VEGFR2_Pathway ligand VEGF-A receptor VEGFR-2 Receptor ligand->receptor Binds dimer Receptor Dimerization & Autophosphorylation receptor->dimer inhibitor Sorafenib or This compound inhibitor->dimer Inhibits downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimer->downstream Activates response Angiogenesis (Cell Proliferation, Migration, Survival) downstream->response

VEGFR-2 signaling pathway and point of inhibition.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activities of Sorafenib and various this compound derivatives.

This table compares the half-maximal inhibitory concentration (IC50) values against the VEGFR-2 enzyme. Lower values indicate higher potency.

CompoundVEGFR-2 IC50 (µM)Reference(s)
Sorafenib 0.090 [3][4][9]
This compound Derivatives
Compound 6o0.1[6]
Compound 6m0.15[6]
Compound 6d0.28[6]
Compound 9b0.38[6]
Compound 2g0.148[7]
Compound 4a0.196[7]

Note: Some this compound derivatives, such as compound 6o, demonstrate potency comparable to Sorafenib in enzymatic assays.[6]

This table presents the IC50 values for inhibiting the growth of various human cancer cell lines.

CompoundCell LineAnti-proliferative IC50 (µM)Reference(s)
Sorafenib HCT-1165.47[6][10]
MCF-77.26[6][10]
This compound Derivatives
Compound 6oHCT-1167[6][10]
MCF-716.98[6][10]
Compound 6mHCT-11613[6][10]
Compound 6dHCT-11615[6][10]
MCF-718.2[6][10]
Compound 2gHep G20.12[7]
MCF-70.15[7]
Compound 4aHep G20.09[7]
MCF-70.18[7]

Note: Certain phthalazine derivatives, like 2g and 4a, have shown exceptionally potent anti-proliferative activity against hepatocellular carcinoma (Hep G2) and breast cancer (MCF-7) cell lines, surpassing Sorafenib in these specific assays.[7]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of experimental findings.

This protocol is a synthesized methodology based on standard luminescence-based kinase assays, such as Kinase-Glo®.[1][11] It measures the amount of ATP remaining after a kinase reaction; a lower luminescent signal indicates higher kinase activity and vice versa.

Kinase_Assay_Workflow prep 1. Reagent Preparation plate 2. Plate Setup prep->plate sub_prep Prepare 1x Kinase Buffer Prepare serial dilutions of inhibitor Dilute VEGFR-2 enzyme & substrate (e.g., PTK) prep->sub_prep reaction 3. Kinase Reaction plate->reaction sub_plate Add Master Mix (Buffer, ATP, Substrate) to 96-well plate Add inhibitor dilutions (Test Wells) Add vehicle control (Positive Control) Add buffer (Blank Wells) plate->sub_plate detect 4. Luminescence Detection reaction->detect sub_reaction Initiate reaction by adding diluted VEGFR-2 enzyme Incubate at 30°C for 45-60 minutes reaction->sub_reaction analysis 5. Data Analysis detect->analysis sub_detect Add Kinase-Glo® Reagent to stop reaction Incubate at room temp for 10 min Read luminescence on a microplate reader detect->sub_detect

Workflow for an in vitro VEGFR-2 kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer from a 5x stock solution.[1][11]

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO) and perform serial dilutions to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[1][12]

    • Prepare a master mixture containing 1x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable substrate like PTK Substrate (Poly(Glu:Tyr, 4:1)).[1][11]

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[11]

  • Assay Procedure:

    • Add the master mixture to all wells of a white 96-well plate.[1]

    • Add the diluted test inhibitor solutions to the designated 'Test Wells'.

    • Add vehicle (e.g., 1% DMSO in buffer) to the 'Positive Control' (no inhibitor) wells.

    • Add 1x Kinase Buffer to the 'Blank' (no enzyme) wells.[1]

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the 'Test' and 'Positive Control' wells.[11]

    • Incubate the plate at 30°C for 45-60 minutes.[11]

  • Detection:

    • Stop the reaction and measure remaining ATP by adding a luminescence reagent (e.g., Kinase-Glo® MAX) to each well.[11]

    • Incubate at room temperature for 10 minutes to stabilize the signal.[1]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the 'Blank' reading from all other values.

    • Calculate the percentage of inhibition relative to the 'Positive Control'.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[13]

This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in an in vivo setting using human cancer cell lines implanted in immunocompromised mice.[14][15]

Xenograft_Workflow prep 1. Cell Preparation implant 2. Tumor Implantation prep->implant sub_prep Culture selected human cancer cells (e.g., HCT-116) Harvest and count cells Resuspend in sterile PBS or Matrigel mixture prep->sub_prep growth 3. Tumor Growth & Monitoring implant->growth sub_implant Subcutaneously inject cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude) implant->sub_implant treat 4. Treatment Administration growth->treat sub_growth Allow tumors to grow to a palpable size (e.g., 100 mm³) Randomize mice into treatment groups growth->sub_growth endpoint 5. Endpoint Analysis treat->endpoint sub_treat Administer vehicle control or test compound (e.g., Sorafenib, phthalazine derivative) daily via oral gavage or other route Monitor tumor volume and body weight 2-3 times/week treat->sub_treat

Workflow for an in vivo tumor xenograft study.

Methodology:

  • Cell Culture and Preparation:

    • Culture a human tumor cell line (e.g., HCT-116, Hep G2) under standard conditions until 80-90% confluency.[16]

    • Harvest the cells, wash with sterile PBS, and perform a cell count to assess viability.[16]

    • Resuspend the cell pellet in sterile PBS, often mixed 1:1 with Matrigel®, to a final concentration (e.g., 5 x 10⁷ cells/mL). Keep the suspension on ice.[16][17]

  • Animal Handling and Implantation:

    • Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).[14][16]

    • Anesthetize the mouse and disinfect the injection site (typically the flank).[16]

    • Subcutaneously inject ~100 µL of the cell suspension.[16]

  • Tumor Monitoring and Treatment:

    • Monitor the health of the animals daily.[16]

    • Once tumors become palpable, begin measuring their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[16]

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (this compound derivative or Sorafenib) and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).[18]

    • Continue to monitor tumor volume and animal body weight throughout the study.

  • Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

    • Euthanize the mice, excise the tumors, and measure their final weight and volume.

    • The efficacy of the treatment is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.

Conclusion

The available in vitro data indicates that this compound derivatives represent a class of highly potent VEGFR-2 inhibitors. Several derivatives exhibit enzymatic inhibitory activity (IC50) comparable to, and in some cases, anti-proliferative activity exceeding that of Sorafenib against specific cancer cell lines.[6][7]

While Sorafenib's efficacy is well-documented and benefits from its multi-kinase inhibitory profile, this can also be a source of toxicity.[3][18] The this compound scaffold offers a promising template for designing more selective and potent VEGFR-2 inhibitors.[6] Further in vivo comparative studies are necessary to fully elucidate their therapeutic potential, safety profile, and pharmacokinetic properties relative to established drugs like Sorafenib. These compounds warrant continued investigation as potential next-generation anti-angiogenic agents in cancer therapy.

References

Evaluating the Neurotoxicity of s-Triazolo[3,4-a]phthalazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant agents with improved efficacy and a wider safety margin is a critical endeavor in medicinal chemistry. The s-Triazolo[3,4-a]phthalazine scaffold has emerged as a promising pharmacophore for the development of new central nervous system agents. This guide provides an objective comparison of the anticonvulsant activity and neurotoxicity of novel this compound derivatives against the established antiepileptic drug, Carbamazepine. The data presented is derived from preclinical studies employing standardized animal models of seizure and neurotoxicity.

Comparative Analysis of Anticonvulsant Efficacy and Neurotoxicity

The therapeutic potential of an anticonvulsant is not only determined by its efficacy in preventing seizures but also by its safety profile, particularly its neurotoxicity. A key metric for this assessment is the Protective Index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI indicates a wider therapeutic window and a more favorable safety profile.

In a study evaluating a series of novel 6-substituted-[1][2][3]triazolo[3,4-a]phthalazine derivatives, several compounds demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures.[1][2][4] Their neurotoxicity was assessed using the rotarod test, which measures motor coordination.[1] The results for the most promising derivative, compound 14 (6-(3-(trifluoromethyl)benzyloxy)-[1][2][3]triazolo[3,4-a]phthalazine), are compared with the standard drug Carbamazepine below.

CompoundAnticonvulsant Activity (MES) ED₅₀ (mg/kg)Neurotoxicity (Rotarod) TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Compound 14 (this compound derivative)9.3>1000>107.5
Carbamazepine (Standard Antiepileptic Drug)21.2135.76.4

Data sourced from Wei et al.[1]

As the data indicates, compound 14 not only shows a significantly lower ED₅₀ value, suggesting higher potency than Carbamazepine, but it also exhibits a remarkably higher TD₅₀, leading to a protective index that is substantially greater than that of Carbamazepine.[1][2][4] This suggests a very wide margin of safety for this particular this compound derivative in preclinical models.[1][2][4]

Further studies with other 6-alkoxy-[1][2][3]triazolo[3,4-a]phthalazines have also identified compounds with promising efficacy and safety profiles. For instance, 6-(4-chlorobenzyloxy)-[1][2][3]triazolo[3,4-a]phthalazine (compound 3f ) and 6-heptyloxy-[1][2][3]triazolo[3,4-a]phthalazine (compound 3s ) showed ED₅₀ values of 7.1 mg/kg and 11.0 mg/kg, respectively, with protective index values of 5.2 and 8.0.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for the key experiments cited in the evaluation of these compounds.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation: Male Kunming mice (18-22 g) are used. The test compounds are suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).

  • Drug Administration: Animals are divided into groups, including a vehicle control group and groups for the test compounds and the reference drug (e.g., Carbamazepine).

  • Induction of Seizure: At the time of peak effect (typically 30 minutes after i.p. administration), a maximal seizure is induced via corneal electrodes. An alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating protection by the compound.

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to evaluate the potential neurological deficits or sedative effects of a drug.

Procedure:

  • Animal Training: Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at a constant speed, such as 25 rpm) for a set period (e.g., 1 or 2 minutes) in three separate trials. Only animals that successfully complete the training are used for the test.

  • Drug Administration: The trained animals are administered the test compounds or vehicle as in the MES test.

  • Testing: At various time points after administration, the animals are placed back on the rotating rod.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the observation period (e.g., 1 or 2 minutes).

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Putative Signaling Pathways and Experimental Workflow

The anticonvulsant and neurotoxic effects of drugs are mediated through various signaling pathways. The following diagrams illustrate the key mechanisms potentially involved in the action of this compound derivatives and the general workflow for their evaluation.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release Synaptic_GABA Synaptic GABA GABA_release->Synaptic_GABA GAT1 GABA Transporter 1 (GAT-1) GABA_T GABA Transaminase (GABA-T) GAT1->GABA_T Metabolism GABA_A_R GABA-A Receptor Cl_channel Cl- Influx GABA_A_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Synaptic_GABA->GAT1 Reuptake Synaptic_GABA->GABA_A_R Binds to Anticonvulsant This compound Derivatives Anticonvulsant->GABA_A_R Positive Allosteric Modulation

Caption: Putative mechanism of action via enhancement of GABAergic neurotransmission.

G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Na+ Channel Action_Potential Reduced Neuronal Excitability Na_channel->Action_Potential Ca_channel Voltage-Gated Ca2+ Channel (α2δ-1 subunit) Ca_channel->Action_Potential Anticonvulsant This compound Derivatives Anticonvulsant->Na_channel Prolongs Inactivated State Anticonvulsant->Ca_channel Binds to α2δ-1 Subunit

Caption: Putative mechanism of action via modulation of voltage-gated ion channels.

G start Synthesis of Novel This compound Derivatives screen Initial Anticonvulsant Screening (MES Test) start->screen neurotox Neurotoxicity Assessment (Rotarod Test) screen->neurotox quantify Quantitative Analysis (ED₅₀ and TD₅₀ Determination) neurotox->quantify pi_calc Protective Index (PI) Calculation quantify->pi_calc lead_id Lead Compound Identification pi_calc->lead_id further_studies Further Mechanistic & Preclinical Studies lead_id->further_studies

References

Unveiling the Anticancer Potential of s-Triazolo[3,4-a]phthalazine Analogues: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel s-Triazolo[3,4-a]phthalazine analogues reveals a promising class of compounds with potent in vitro anticancer activities. This guide synthesizes the current research, offering a comparative overview of their efficacy against various cancer cell lines, insights into their mechanism of action, and detailed experimental methodologies to aid researchers in the field of drug discovery and development. While in vivo data remains limited, the in vitro evidence strongly supports the continued investigation of these compounds as potential therapeutic agents.

In Vitro Anticancer Activity: A Head-to-Head Comparison

Recent studies have focused on the synthesis and evaluation of two series of this compound derivatives, with several analogues demonstrating significant cytotoxic effects against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency.

Comparative IC50 Values of Lead Analogues

Notably, compound 11h has emerged as a particularly potent analogue, exhibiting broad-spectrum anticancer activity with IC50 values in the low micromolar range across four tested cell lines: gastric carcinoma (MGC-803), esophageal carcinoma (EC-9706), cervical cancer (HeLa), and breast cancer (MCF-7).[1][2] Its efficacy is comparable to, and in some cases greater than, the standard chemotherapeutic agent 5-fluorouracil.[1]

Similarly, a series of novel triazolo[3,4-a]phthalazine derivatives, including compounds 6o, 6m, 6d, and 9b , have shown high potency against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[3][4] Compound 6o was identified as the most potent derivative against both cell lines in this series.[3][4] The reference drug used in these studies was Sorafenib, a known multi-kinase inhibitor.[3][4]

CompoundMGC-803 (μM)EC-9706 (μM)HeLa (μM)MCF-7 (μM)HCT-116 (μM)Reference Drug (IC50 in μM)
11h 2.0 - 4.52.0 - 4.52.0 - 4.52.0 - 4.5-5-Fluorouracil (IC50 not specified)
6o ---16.98 ± 0.157.00 ± 0.06Sorafenib (7.26 ± 0.3 for MCF-7; 5.47 ± 0.3 for HCT-116)
6m ----13.00 ± 0.11Sorafenib (5.47 ± 0.3)
6d ---18.20 ± 0.1715.00 ± 0.14Sorafenib (7.26 ± 0.3 for MCF-7; 5.47 ± 0.3 for HCT-116)
6a ---57.54 ± 0.53-Sorafenib (7.26 ± 0.3)
6n ---66.45 ± 0.67-Sorafenib (7.26 ± 0.3)
9b ----23.00 ± 0.22Sorafenib (5.47 ± 0.3)

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of these this compound analogues is attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis. Furthermore, a key mechanism identified for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial player in tumor angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry analysis of EC-9706 cells treated with compound 11h revealed a significant induction of early apoptosis and cell cycle arrest at the G2/M phase.[1] This indicates that the compound effectively triggers programmed cell death in cancer cells and halts their proliferation.

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 G2M_Arrest G2/M Arrest Compound_11h Compound 11h Compound_11h->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action for Compound 11h

VEGFR-2 Inhibition

Several of the newly synthesized analogues, including 6o, 6m, 6d, and 9b , have been identified as potent inhibitors of the VEGFR-2 enzyme.[3][4] This receptor plays a vital role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to its starvation and regression.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Analogue This compound Analogue Analogue->VEGFR2 Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

VEGFR-2 Inhibition Pathway

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following outlines the key protocols employed in the evaluation of these this compound analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (MGC-803, EC-9706, HeLa, MCF-7, HCT-116) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound analogues and the reference drug for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was discarded, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

A Seed Cancer Cells in 96-well plates B Treat with Analogues A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 490 nm F->G H Calculate IC50 G->H

In Vitro Cytotoxicity Assay Workflow

Flow Cytometry for Apoptosis and Cell Cycle Analysis

To investigate the mechanism of cell death, flow cytometry was performed using Annexin V-FITC and propidium iodide (PI) staining for apoptosis analysis and PI staining alone for cell cycle analysis.[1]

  • Cell Treatment: EC-9706 cells were treated with compound 11h at various concentrations for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: For apoptosis analysis, cells were stained with Annexin V-FITC and PI. For cell cycle analysis, cells were fixed in ethanol and stained with PI containing RNase.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Future Directions: The Imperative for In Vivo Studies

While the in vitro data for this compound analogues is highly encouraging, a critical gap remains in our understanding of their in vivo efficacy and safety profiles. To translate these promising preclinical findings into potential clinical applications, future research must prioritize comprehensive in vivo studies.

Key areas for future investigation include:

  • Xenograft Models: Evaluating the tumor growth inhibition potential of lead compounds in animal models bearing human cancer xenografts.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these analogues to understand their bioavailability and in vivo stability.

  • Toxicology Studies: Assessing the potential side effects and determining the maximum tolerated dose in animal models.

The successful completion of these in vivo studies will be paramount in validating the therapeutic potential of this compound analogues and paving the way for their further development as novel anticancer agents.

References

Unveiling the Anti-Cancer Arsenal: A Comparative Guide to the Mechanism of Action of s-Triazolo[3,4-a]phthalazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anti-cancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, the s-Triazolo[3,4-a]phthalazine core has emerged as a promising framework for the development of potent anti-neoplastic agents. This guide provides a comprehensive comparison of the mechanism of action of this compound derivatives in various cancer cell lines, supported by experimental data and detailed protocols. We delve into their molecular targets, downstream signaling effects, and comparative efficacy against established anti-cancer drugs.

Deciphering the Action: How s-Triazolo[3,4-a]phthalazines Combat Cancer

The anti-cancer activity of this compound derivatives is primarily attributed to two key mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). A significant subset of these compounds exerts its effects by targeting a critical orchestrator of tumor growth and blood vessel formation: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Two-Pronged Attack: Apoptosis and Cell Cycle Arrest

Numerous studies have demonstrated the ability of this compound derivatives to trigger apoptosis in a variety of cancer cell lines. For instance, a notable derivative, compound 11h, has been shown to induce early apoptosis in esophageal carcinoma (EC-9706) cells.[1][2] This programmed cell death is a crucial mechanism for eliminating cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues.

In conjunction with apoptosis induction, these compounds often cause a standstill in the cancer cell's replication machinery. Flow cytometry analyses have revealed that treatment with this compound derivatives can lead to an accumulation of cells in the G2/M phase of the cell cycle.[1][2] This arrest prevents the cells from dividing and proliferating, thereby curbing tumor growth.

Targeting the Master Regulator: VEGFR-2 Inhibition

A pivotal discovery in understanding the anti-cancer prowess of this chemical class is the identification of VEGFR-2 as a primary molecular target for many of its derivatives.[3][4] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR-2, this compound derivatives can effectively cut off the tumor's blood supply, leading to starvation and regression.

The interaction with VEGFR-2 has been validated through both computational molecular docking studies and direct enzymatic assays.[3][4] These studies have elucidated the binding modes of these compounds within the ATP-binding pocket of the VEGFR-2 kinase domain, providing a structural basis for their inhibitory activity.

Performance Snapshot: A Comparative Data Analysis

The efficacy of this compound derivatives has been quantified across a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
11h MGC-803 (Gastric)4.55-Fluorouracil-
EC-9706 (Esophageal)2.05-Fluorouracil-
HeLa (Cervical)3.85-Fluorouracil-
MCF-7 (Breast)3.25-Fluorouracil-
6o HCT-116 (Colon)7 ± 0.06Sorafenib5.47 ± 0.3
MCF-7 (Breast)16.98 ± 0.15Sorafenib7.26 ± 0.3
6m HCT-116 (Colon)13 ± 0.11Sorafenib5.47 ± 0.3
6d HCT-116 (Colon)15 ± 0.14Sorafenib5.47 ± 0.3
MCF-7 (Breast)18.2 ± 0.17Sorafenib7.26 ± 0.3
9b HCT-116 (Colon)23 ± 0.22Sorafenib5.47 ± 0.3

Data compiled from multiple sources.[1][3][4]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the key signaling pathways and workflows.

G cluster_0 This compound Action STP s-Triazolo[3,4-a] phthalazine Derivative VEGFR2 VEGFR-2 STP->VEGFR2 Inhibition Apoptosis Apoptosis Induction STP->Apoptosis G2M G2/M Cell Cycle Arrest STP->G2M Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Tumor Cell Proliferation Apoptosis->Proliferation Inhibition G2M->Proliferation Inhibition Angiogenesis->Proliferation

Caption: this compound signaling pathway in cancer cells.

G cluster_1 Experimental Workflow A Cancer Cell Culture B Treatment with This compound A->B C MTT Assay for Cytotoxicity (IC50) B->C D Flow Cytometry for Apoptosis & Cell Cycle B->D E VEGFR-2 Kinase Assay B->E F Data Analysis C->F D->F E->F

Caption: Workflow for validating the mechanism of action.

Under the Microscope: Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for the key experiments used to validate the mechanism of action of this compound derivatives.

Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate their IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to quantify the extent of apoptosis and to analyze the distribution of cells in different phases of the cell cycle following treatment.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • For Apoptosis (Annexin V/PI Staining): Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

    • For Cell Cycle: Fixed cells are washed and resuspended in a staining solution containing RNase A and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. For apoptosis, the percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined. For cell cycle analysis, the DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the inhibitory activity of the compounds against the VEGFR-2 enzyme.

  • Assay Principle: The assay typically utilizes a purified recombinant human VEGFR-2 kinase domain and a synthetic peptide substrate. The transfer of the gamma-phosphate from ATP to the substrate is measured.

  • Reaction Setup: The reaction is carried out in a kinase buffer containing the VEGFR-2 enzyme, the peptide substrate, ATP, and varying concentrations of the this compound derivative.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP, or by using a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

This guide provides a foundational understanding of the mechanism of action of this compound derivatives in cancer cells. The presented data and protocols offer a valuable resource for researchers aiming to further explore and develop this promising class of anti-cancer agents. The consistent demonstration of apoptosis induction, cell cycle arrest, and VEGFR-2 inhibition positions these compounds as strong candidates for further preclinical and clinical investigation.

References

A Comparative Analysis of the Protective Index of s-Triazolo[3,4-a]phthalazine Derivatives and Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protective index of a promising s-Triazolo[3,4-a]phthalazine derivative, 6-(3-(Trifluoromethyl)benzyloxy)-[1][2][3]triazolo[3,4-a]phthalazine, with the established anticonvulsant drug, Carbamazepine. The protective index (PI), the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's safety margin. A higher PI indicates a wider therapeutic window.

Executive Summary

Recent preclinical studies have identified a novel this compound derivative, compound 14 (6-(3-(Trifluoromethyl)benzyloxy)-[1][2][3]triazolo[3,4-a]phthalazine), with potent anticonvulsant activity and a significantly wider margin of safety compared to the widely used antiepileptic drug, Carbamazepine.[1][4] Experimental data indicates that while both compounds are effective in the maximal electroshock (MES) seizure model, the this compound derivative demonstrates a substantially higher protective index, suggesting a more favorable risk-benefit profile.

Quantitative Data Comparison

The following table summarizes the key efficacy and toxicity data for the this compound derivative and Carbamazepine, as determined in preclinical mouse models. The data for Carbamazepine is sourced from a comparative study by the same research group that evaluated the novel phthalazine derivatives, ensuring consistency in experimental conditions.

CompoundAnticonvulsant Efficacy (MES Test) ED50 (mg/kg)Neurotoxicity (Rotarod Test) TD50 (mg/kg)Protective Index (PI = TD50/ED50)
This compound Derivative (Compound 14) 9.3[1][4]Not explicitly stated, but PI is "much higher" than Carbamazepine[1][4]> 6.4
Carbamazepine 21.2[5]135.4[5]6.4[5]
Related Derivative (QUAN-0808) 6.8[5]456.4[5]67.1[5]

Note: Compound 14 is 6-(3-(Trifluoromethyl)benzyloxy)-[1][2][3]triazolo[3,4-a]phthalazine. QUAN-0808 is 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, a structurally related compound from the same research group, included to demonstrate the high protective indices achievable with this chemical class.

Experimental Protocols

The determination of the protective index relies on two key in vivo experiments: the Maximal Electroshock (MES) test for anticonvulsant efficacy and the Rotarod test for neurotoxicity.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Drug Administration: The test compounds and the reference drug (Carbamazepine) are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses. A vehicle control group (e.g., saline or 0.5% carboxymethylcellulose sodium) is also included.

  • Induction of Seizure: At the time of peak effect of the drug (typically 30-60 minutes post-administration), a maximal seizure is induced via corneal electrodes. An alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is not observed.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Rotarod Test for Neurotoxicity

The Rotarod test is employed to assess motor coordination and identify potential neurological deficits or impairments caused by a test compound.

Methodology:

  • Animal Model: The same strain of mice used in the MES test is utilized for consistency.

  • Training: Prior to the test, mice are trained to walk on a rotating rod (e.g., 3 cm diameter, rotating at a constant speed or accelerating).

  • Drug Administration: Similar to the MES test, the compounds are administered at various doses.

  • Testing: At the time of peak drug effect, the mice are placed back on the rotating rod.

  • Endpoint: The time the animal remains on the rod without falling is recorded. Neurotoxicity is indicated by the inability of the animal to maintain balance for a predetermined period (e.g., 1-2 minutes).

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod), is determined.

Experimental Workflow

The following diagram illustrates the workflow for determining the protective index of a novel anticonvulsant compound.

G cluster_efficacy Efficacy Assessment (Anticonvulsant Activity) cluster_toxicity Toxicity Assessment (Neurotoxicity) cluster_pi Protective Index Calculation A Dose-Response Groups (Test Compound & Carbamazepine) B Drug Administration (i.p. or p.o.) A->B C Maximal Electroshock (MES) Test B->C D Observe for Tonic Hindlimb Extension C->D E Calculate ED50 D->E K Protective Index (PI) = TD50 / ED50 E->K F Dose-Response Groups (Test Compound & Carbamazepine) G Drug Administration (i.p. or p.o.) F->G H Rotarod Test G->H I Measure Time on Rod / Observe Falling H->I J Calculate TD50 I->J J->K

Caption: Workflow for determining the protective index of anticonvulsant compounds.

Signaling Pathway Considerations

While the precise mechanism of action for the this compound derivatives is still under investigation, many anticonvulsants, including Carbamazepine, exert their effects by modulating ion channels. The following diagram depicts a simplified signaling pathway relevant to the action of sodium channel blockers.

G cluster_pathway Simplified Neuronal Signaling Pathway ActionPotential Action Potential Propagation NaChannel_Open Voltage-Gated Na+ Channel (Open State) ActionPotential->NaChannel_Open Na_Influx Na+ Influx NaChannel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Seizure_Activity Seizure Activity Neurotransmitter_Release->Seizure_Activity Carbamazepine Carbamazepine Carbamazepine->NaChannel_Open Blocks s_Triazolo_phthalazine This compound s_Triazolo_phthalazine->NaChannel_Open Likely Blocks

Caption: Postulated mechanism of action involving sodium channel blockade.

Conclusion

The available preclinical data strongly suggests that this compound derivatives, particularly compound 14 , represent a promising new class of anticonvulsant agents. Their high potency in the MES test, coupled with a significantly superior protective index compared to Carbamazepine, highlights their potential for a wider therapeutic window and an improved safety profile. Further investigation into the pharmacokinetics and detailed toxicological profile of these compounds is warranted to fully elucidate their clinical potential.

References

Safety Operating Guide

Proper Disposal of s-Triazolo[3,4-a]phthalazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of s-Triazolo[3,4-a]phthalazine, a nitrogen-containing heterocyclic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While specific disposal information may be limited, the SDS will provide critical safety information regarding handling, personal protective equipment (PPE), and immediate first-aid measures.

General Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid the formation of dust and aerosols.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This typically involves incineration under controlled conditions. Do not discharge this chemical into sewers or drains.

1. Waste Identification and Segregation:

  • Waste Characterization: Classify this compound waste as a non-halogenated organic solid.

  • Segregation: Keep this waste separate from other waste streams, particularly from incompatible materials such as strong acids or bases. It is best practice to segregate solid chemical waste from liquid waste.

2. Containerization:

  • Primary Container: Collect solid this compound waste in a designated, compatible container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills or leaks.

3. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 234-80-0

    • The hazard characteristics (e.g., "Toxic," "Irritant" - consult the SDS)

    • The accumulation start date (the date the first piece of waste was placed in the container)

    • The name and contact information of the generating laboratory or researcher.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure that the waste container is kept closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for waste pickup scheduling and documentation.

Contaminated Materials:

  • Any materials, such as gloves, weighing papers, or spill cleanup supplies, that are contaminated with this compound should be disposed of as hazardous waste following the same procedures outlined above.

  • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety parameters based on general laboratory chemical handling guidelines. Specific values for this compound should be confirmed with the product-specific SDS.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatGeneral Laboratory Safety
Storage Temperature 2-8°C (for the pure compound)Supplier Information
pH (for aqueous solutions) Avoid creating solutions with pH ≤ 2 or ≥ 12.5Hazardous Waste Characteristics
Flash Point Not available; handle as a combustible solidGeneral Precaution
Waste Accumulation Limit in SAA ≤ 55 gallons (for total hazardous waste)US EPA Regulations
Acutely Toxic Waste Limit in SAA ≤ 1 quart (liquid) or 1 kg (solid)US EPA "P-list" Regulations

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated identify Identify as Non-Halogenated Organic Solid Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in a Compatible, Labeled Primary Container segregate->containerize secondary Place Primary Container in Secondary Containment containerize->secondary label Label Container with: 'Hazardous Waste' Chemical Name & CAS# Hazards Accumulation Date Contact Information secondary->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal via Licensed Facility (Incineration) pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always prioritize safety and consult with your institution's EHS department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazolo[3,4-a]phthalazine
Reactant of Route 2
s-Triazolo[3,4-a]phthalazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.